Bis(2-dicyclohexylphosphinophenyl)ether
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dicyclohexyl-[2-(2-dicyclohexylphosphanylphenoxy)phenyl]phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H52OP2/c1-5-17-29(18-6-1)38(30-19-7-2-8-20-30)35-27-15-13-25-33(35)37-34-26-14-16-28-36(34)39(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h13-16,25-32H,1-12,17-24H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFGZHCWLVSVKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3OC4=CC=CC=C4P(C5CCCCC5)C6CCCCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H52OP2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50403729 | |
| Record name | [Oxydi(2,1-phenylene)]bis(dicyclohexylphosphane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
562.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
434336-16-0 | |
| Record name | [Oxydi(2,1-phenylene)]bis(dicyclohexylphosphane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Oxydi-2,1-phenylene)bis(dicyclohexylphosphine) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Bis(2-dicyclohexylphosphinophenyl)ether
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a plausible and robust protocol for the synthesis of bis(2-dicyclohexylphosphinophenyl)ether, a valuable phosphine ligand in catalysis. The information presented herein is curated for professionals in chemical research and drug development, offering a detailed methodology based on established synthetic routes for analogous compounds.
Introduction
This compound, also known as DPEPhos-Cy, is a bulky electron-rich diphosphine ligand. Its structural features, characterized by the dicyclohexylphosphino groups, impart unique steric and electronic properties that are highly sought after in transition-metal catalysis. These properties can lead to enhanced catalytic activity, selectivity, and stability in a variety of cross-coupling and other organic transformations, making it a ligand of significant interest in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).
This document outlines a detailed experimental protocol for this proposed synthetic route, complete with reagent data, step-by-step instructions, and a visual representation of the workflow.
Data Presentation: Reagents and Materials
The following table summarizes the key reagents required for the synthesis of this compound, along with their essential properties and suggested quantities for a laboratory-scale synthesis.
| Reagent | Chemical Formula | Molar Mass ( g/mol ) | Density (g/mL) | Suggested Moles | Suggested Mass/Volume |
| Diphenyl ether | C₁₂H₁₀O | 170.21 | 1.07 | 1.0 eq | (e.g., 1.70 g) |
| n-Butyllithium | C₄H₉Li | 64.06 | 0.68 (in hexanes) | 2.2 eq | (e.g., 8.8 mL of 2.5 M sol.) |
| Tetramethylethylenediamine (TMEDA) | C₆H₁₆N₂ | 116.21 | 0.775 | 2.2 eq | (e.g., 2.56 g, 3.3 mL) |
| Chlorodicyclohexylphosphine | C₁₂H₂₂ClP | 232.73 | ~1.05 | 2.2 eq | (e.g., 5.12 g) |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 0.889 | - | (as solvent) |
| Diethyl ether, anhydrous | C₄H₁₀O | 74.12 | 0.713 | - | (as solvent) |
| Saturated aq. NH₄Cl solution | NH₄Cl | 53.49 | ~1.07 | - | (for quenching) |
| Degassed water | H₂O | 18.02 | 1.00 | - | (for washing) |
| Brine (Saturated aq. NaCl) | NaCl | 58.44 | ~1.2 | - | (for washing) |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 2.66 | - | (for drying) |
| Hexanes | C₆H₁₄ | 86.18 | 0.659 | - | (for purification) |
| Dichloromethane | CH₂Cl₂ | 84.93 | 1.33 | - | (for purification) |
Experimental Protocol: Synthesis of this compound
This protocol describes a general procedure for the synthesis of the target ligand. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques. All glassware should be oven-dried and cooled under vacuum prior to use.
Step 1: Preparation of the Reaction Vessel
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a rubber septum, add diphenyl ether (1.0 eq).
-
Add anhydrous diethyl ether (approx. 50 mL) to dissolve the diphenyl ether.
Step 2: Di-lithiation of Diphenyl Ether
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add tetramethylethylenediamine (TMEDA, 2.2 eq) to the stirred solution via syringe.
-
Slowly add n-butyllithium (2.2 eq, e.g., 2.5 M solution in hexanes) dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture at room temperature for 12-18 hours. A color change to a deep orange or reddish-brown solution is typically observed, indicating the formation of the di-lithiated species.
Step 3: Phosphination
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
In a separate dry flask, dissolve chlorodicyclohexylphosphine (2.2 eq) in anhydrous diethyl ether (approx. 20 mL).
-
Slowly add the solution of chlorodicyclohexylphosphine to the di-lithiated diphenyl ether solution dropwise over a period of 1 hour, ensuring the internal temperature does not exceed -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.
Step 4: Work-up and Isolation
-
Cool the reaction mixture to 0 °C with an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Add degassed water and transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic layers and wash with degassed water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Step 5: Purification
-
The crude product, which may be a solid or a viscous oil, can be purified by recrystallization or column chromatography.
-
Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent such as ethanol or a mixture of dichloromethane and hexanes. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization. Collect the white solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Column Chromatography: If recrystallization is not effective, purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent. The product is non-polar, so a low polarity eluent system is recommended.
Mandatory Visualization: Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic pathway for this compound.
Disclaimer: This guide provides a generalized protocol based on established chemical principles for the synthesis of analogous compounds. Researchers should consult relevant literature for similar transformations and conduct thorough safety assessments before undertaking any experimental work. The reaction conditions and purification methods may require optimization.
An In-depth Technical Guide to the Synthesis and Characterization of the DPEphos-Cy Ligand
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of the DPEphos-Cy ligand, formally known as Bis(2-dicyclohexylphosphinophenyl)ether. DPEphos-Cy is a valuable phosphine ligand in the field of catalysis, particularly in cross-coupling reactions, due to its unique steric and electronic properties.[1][2] This document outlines a detailed synthetic protocol, methods for characterization, and expected analytical data.
Synthesis of DPEphos-Cy
The synthesis of DPEphos-Cy is a multi-step process that involves the preparation of key intermediates, namely 2,2'-dilithiodiphenylether and chlorodicyclohexylphosphine, followed by their reaction to form the final product.
The overall synthetic strategy is depicted in the workflow diagram below.
References
Synthesis of Substituted DPEphos-Cy Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of substituted DPEphos-Cy analogues, a class of bulky phosphine ligands crucial in modern catalysis. The document details the core synthetic methodologies, presents quantitative data in a structured format, and includes experimental protocols for key reactions. Visual diagrams generated using Graphviz are provided to illustrate the synthetic pathways and workflows.
Introduction
DPEphos, or bis(2-diphenylphosphinophenyl)ether, is a widely utilized bidentate phosphine ligand in catalysis. The electronic and steric properties of DPEphos can be fine-tuned by modifying the substituents on the phosphorus atoms. The introduction of bulky cyclohexyl groups (Cy) to create DPEphos-Cy analogues, such as bis(2-dicyclohexylphosphinophenyl)ether, enhances the steric bulk around the metal center, influencing the reactivity and selectivity of catalytic transformations. This guide focuses on the synthesis of these valuable ligands.
General Synthetic Strategy
The most common and effective method for the synthesis of DPEphos-Cy and its analogues follows a two-step process. The first step involves the ortho-lithiation of diphenyl ether to generate a key intermediate, 2,2'-dilithiodiphenylether. This is followed by the reaction of this intermediate with a suitable chlorophosphine, in this case, chlorodicyclohexylphosphine, to yield the desired DPEphos-Cy ligand.
A general workflow for this synthesis is depicted below:
Caption: General workflow for the synthesis of DPEphos-Cy.
Experimental Protocols
The following sections provide detailed experimental procedures for the key steps in the synthesis of DPEphos-Cy analogues.
Synthesis of 2,2'-Dilithiodiphenylether
This procedure is adapted from the synthesis of analogous DPEphos derivatives.
Materials:
-
Diphenyl ether
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
n-Butyllithium (n-BuLi) in hexane
-
Anhydrous hexane
Procedure:
-
To a solution of diphenyl ether (42.2 mmol) and TMEDA (92.7 mmol) in 40 mL of hexane, a 2.1 M solution of n-BuLi in hexane (93.0 mmol) is added dropwise over 30 minutes at 0°C under an inert atmosphere.
-
The reaction mixture is then stirred at room temperature for 16 hours.
-
The resulting dilithio-salt is precipitated at -20°C and collected by filtration.
-
The residue is washed with 20 mL of cold hexane.
-
The off-white powder of 2,2'-dilithiodiphenylether is isolated and can be used in the next step without further purification. A typical yield for this step is around 65%.
Synthesis of this compound (DPEphos-Cy)
This is a general procedure based on the synthesis of similar bulky phosphine ligands.
Materials:
-
2,2'-Dilithiodiphenylether
-
Chlorodicyclohexylphosphine
-
Anhydrous hexane
-
Anhydrous diethyl ether
Procedure:
-
A suspension of 2,2'-dilithiodiphenylether (7.01 mmol) is prepared in 40 mL of hexane under an inert atmosphere.
-
To this suspension, chlorodicyclohexylphosphine (14.0 mmol) is added.
-
The reaction mixture is stirred at room temperature for 60 hours, followed by refluxing for four hours.
-
After cooling, the reaction is quenched, and the organic layer is separated.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield this compound as a white powder.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of DPEphos-Cy and its analogues. Please note that specific yields for the DPEphos-Cy variant are not widely reported in the literature, and the values presented are based on analogous syntheses.
| Compound | Starting Materials | Solvent | Reaction Time | Temperature | Yield (%) | Melting Point (°C) |
| 2,2'-Dilithiodiphenylether | Diphenyl ether, n-BuLi, TMEDA | Hexane | 16 h | Room Temperature | ~65 | N/A |
| Bis(2-di-tert-butylphosphino)diphenylether | 2,2'-Dilithiodiphenylether, Chlorodi-tert-butylphosphine | Hexane | 64 h | Reflux | 54 | N/A |
| Bis(2-di-iso-propylphosphino)diphenylether | 2,2'-Dilithiodiphenylether, Chlorodi-iso-propylphosphine | Hexane | 64 h | Reflux | 37 | N/A |
| This compound | 2,2'-Dilithiodiphenylether, Chlorodicyclohexylphosphine | Hexane | - | - | - | 140-146 [1] |
Data for DPEphos-tBu and DPEphos-iPr are included for comparison. Specific reaction conditions and yields for DPEphos-Cy are not readily available in the reviewed literature.
Characterization
The synthesized DPEphos-Cy analogues are typically characterized by a combination of spectroscopic techniques and physical property measurements.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the proton environments in the molecule.
-
¹³C NMR: Confirms the carbon framework of the ligand.
-
³¹P NMR: This is a crucial technique for characterizing phosphine ligands. The chemical shift provides information about the electronic environment of the phosphorus atom. While a specific spectrum for DPEphos-Cy was not found, similar bulky diphosphine ligands exhibit characteristic signals in the ³¹P NMR spectrum.
-
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized ligand.
-
Melting Point: The melting point is a key physical property for assessing the purity of the final product. The reported melting point for this compound is 140-146 °C.[1]
Logical Relationship of Synthesis
The synthesis of substituted DPEphos-Cy analogues can be logically broken down into the formation of the key dianionic intermediate followed by the introduction of the desired phosphine moieties.
Caption: Logical flow of the DPEphos-Cy synthesis.
Conclusion
The synthesis of substituted DPEphos-Cy analogues is a critical process for the development of advanced catalytic systems. The methodology presented in this guide, centered around the ortho-lithiation of diphenyl ether followed by reaction with chlorodicyclohexylphosphine, provides a reliable route to these bulky phosphine ligands. While detailed quantitative data for the DPEphos-Cy variant is not extensively documented in publicly available literature, the provided protocols for analogous systems offer a strong foundation for researchers in this field. Further optimization and detailed characterization of these synthetic procedures will undoubtedly contribute to the broader application of DPEphos-Cy analogues in catalysis and drug development.
References
Unveiling the Phosphorus Landscape: A Technical Guide to ³¹P NMR of Bis(2-dicyclohexylphosphinophenyl)ether
For Researchers, Scientists, and Drug Development Professionals
In the realm of catalyst design and coordination chemistry, the electronic and steric properties of phosphine ligands are paramount. Bis(2-dicyclohexylphosphinophenyl)ether, a bulky and electron-rich diphosphine ligand, plays a crucial role in various catalytic transformations. Understanding its coordination behavior and purity is essential for reproducible and optimized chemical processes. ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical tool for this purpose, offering direct insight into the chemical environment of the phosphorus atoms. This technical guide provides an in-depth overview of the ³¹P NMR data for a closely related analogue, details a comprehensive experimental protocol for data acquisition, and presents a logical workflow for analysis.
³¹P NMR Data of a Close Structural Analogue
A recent study on heteroleptic silver(I) complexes utilized bis[(2-diphenylphosphino)phenyl] ether as a ligand.[1] The ³¹P{¹H} NMR spectrum of the free POP ligand was not explicitly reported in this particular study, however, the coordinated ligand in a silver complex, [Ag(L)(POP)]BF₄, exhibited a signal. For instance, in one such complex dissolved in CDCl₃, the coordinated POP ligand displayed a doublet of doublets at approximately -8.21 ppm.[1] It is important to note that coordination to a metal center significantly influences the chemical shift. Generally, the free phosphine ligand would be expected to have a different chemical shift.
For context, other phosphine oxides, which can be common impurities in phosphine ligand samples, typically show signals in the range of δ 25-50 ppm.
Experimental Protocol for ³¹P NMR Spectroscopy
Acquiring high-quality ³¹P NMR data is crucial for the accurate characterization of phosphine ligands. The following is a detailed methodology for a typical experiment.
Sample Preparation
Given that phosphines can be sensitive to oxidation, proper sample handling is critical.[2]
-
Inert Atmosphere: All sample manipulations should ideally be performed under an inert atmosphere, such as nitrogen or argon, using a glovebox or Schlenk line techniques.[2]
-
Solvent Selection: A high-purity, deuterated solvent is required for the NMR lock. Chloroform-d (CDCl₃) is a common choice for many phosphine ligands.[2]
-
Concentration: A reasonable concentration for ³¹P NMR is typically 5-20 mg of the compound dissolved in 0.5-0.7 mL of the deuterated solvent.[3]
-
NMR Tube: The dissolved sample is transferred to a clean, dry 5 mm NMR tube, which is then sealed with a cap.
NMR Spectrometer Setup and Data Acquisition
The following parameters are typical for a standard ³¹P{¹H} NMR experiment on a modern NMR spectrometer (e.g., 400 MHz).
| Parameter | Recommended Value | Purpose |
| Nucleus | ³¹P | To observe the phosphorus signal. |
| Decoupling | ¹H | To simplify the spectrum by removing P-H coupling, resulting in sharp singlets for each unique phosphorus environment.[4] |
| Pulse Angle | 30-45° | To ensure adequate signal excitation without saturating the spins, allowing for shorter relaxation delays. |
| Acquisition Time | 1-2 seconds | The time for which the signal is detected. |
| Relaxation Delay (d1) | 2-5 seconds | The time between pulses to allow the phosphorus nuclei to return to equilibrium. For quantitative measurements, a longer delay (5-10 times T₁) may be necessary. |
| Number of Scans | 16-128 | The number of repeated measurements to be averaged to improve the signal-to-noise ratio. The exact number will depend on the sample concentration. |
| Referencing | External 85% H₃PO₄ | The chemical shifts are referenced to an external standard of 85% phosphoric acid, which is defined as 0 ppm.[2][3] |
Data Processing and Analysis Workflow
The following diagram illustrates a typical workflow for the processing and interpretation of the acquired ³¹P NMR data.
References
A Technical Guide to the Crystal Structure of DPEphos Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the crystal structures of metal complexes incorporating the DPEphos ligand and its derivatives. While specific crystallographic data for DPEphos-Cy (cyclohexyl-substituted DPEphos) metal complexes are not available in the reviewed literature, this document summarizes key structural features, quantitative data, and experimental protocols for well-characterized DPEphos complexes, offering valuable insights for researchers in transition metal catalysis and drug development.
Introduction to DPEphos and its Metal Complexes
DPEphos, or bis(2-diphenylphosphinophenyl)ether, is a flexible, wide bite-angle diphosphine ligand extensively used in coordination chemistry and catalysis. Its electronic and steric properties can be fine-tuned through substitution on the phenyl rings, influencing the geometry and reactivity of the resulting metal complexes. These complexes, particularly with transition metals like rhodium, palladium, and gold, are of significant interest for their catalytic activities in various organic transformations. The structural characterization of these complexes through single-crystal X-ray diffraction is crucial for understanding their reactivity and designing more efficient catalysts.
General Structural Features of DPEphos Metal Complexes
DPEphos typically coordinates to a metal center in a cis-chelating fashion through its two phosphorus atoms. The flexibility of the diphenyl ether backbone allows for a range of P-M-P bite angles, which is a key determinant of the catalytic activity. The coordination geometry around the metal center is influenced by the metal itself, its oxidation state, and the other ligands present. For instance, Rh(I) complexes often exhibit a pseudo-square planar geometry.
A notable feature observed in some ortho-substituted DPEphos-R rhodium complexes is the presence of anagostic interactions, which are weak C-H···Rh interactions that can influence the complex's conformation and reactivity.
Quantitative Crystallographic Data
The following tables summarize key crystallographic data for representative DPEphos metal complexes.
Table 1: Selected Bond Lengths and Angles for Au₂Cl₂(o-F,F-DPEphos) [1][2]
| Parameter | Value |
| P1-Au1 (Å) | 2.225(1) |
| Au1-Cl1 (Å) | 2.276(1) |
| P2-Au2 (Å) | 2.230(1) |
| Au2-Cl2 (Å) | 2.278(1) |
| Au1···Au2 (Å) | 6.1792(6) |
| Cl1-Au1-P1 (°) | 177.09(6) |
| Cl2-Au2-P2 (°) | 175.24(5) |
| C18-O1-C19 (°) | 117.8(3) |
Table 2: Selected Bond Lengths and Angles for [Rh(o-F,F-DPEphos)(NBD)][BArF₄] [1][2]
| Parameter | Value |
| Rh1-P1 (Å) | 2.3180(6) |
| Rh1-P2 (Å) | 2.3757(6) |
| Rh1···O1 (Å) | 3.480(2) |
| Rh1···F1 (Å) | 2.876(2) |
| P1-Rh1-P2 (°) | 101.48(2) |
| C18-O1-C19 (°) | 116.8(2) |
Experimental Protocols
Detailed methodologies for the synthesis and crystallization of DPEphos metal complexes are crucial for reproducibility and further research.
4.1. General Synthesis of a DPEphos Gold Complex: Au₂Cl₂(o-F,F-DPEphos) [1][2][3]
The synthesis of the bimetallic gold complex Au₂Cl₂(o-F,F-DPEphos) is achieved by reacting the ortho-fluorine substituted DPEphos ligand with two equivalents of a gold(I) precursor.
-
Procedure: To a solution of o-F,F-DPEphos in dichloromethane (CH₂Cl₂), two equivalents of Au(THT)Cl (THT = tetrahydrothiophene) are added. The reaction mixture is stirred at room temperature. The product is isolated as a white crystalline solid.
4.2. General Synthesis of a DPEphos Rhodium Complex: [Rh(o-F,F-DPEphos)(NBD)][BArF₄] [1][2][3]
The synthesis of the rhodium(I) complex involves the reaction of the DPEphos ligand with a rhodium precursor containing a labile diene ligand.
-
Procedure: The o-F,F-DPEphos ligand is added to a solution of [Rh(NBD)₂][BArF₄] (NBD = norbornadiene, ArF = 3,5-(CF₃)₂C₆H₃) in 1,2-difluorobenzene. The reaction yields an orange microcrystalline powder.
4.3. Crystallization [1][2][3]
Single crystals suitable for X-ray diffraction are typically grown by slow vapor diffusion.
-
Procedure for [Rh(o-F,F-DPEphos)(NBD)][BArF₄]: Crystals can be obtained by the slow diffusion of pentane into a concentrated tetrahydrofuran (THF) solution of the complex.
Visualizations
Diagram 1: General Structure of a DPEphos Metal Complex
Caption: General coordination of DPEphos to a metal center.
Diagram 2: Experimental Workflow for Synthesis and Crystallization
Caption: Workflow for DPEphos metal complex synthesis.
Conclusion
The crystal structures of DPEphos metal complexes provide fundamental insights into their bonding, geometry, and ultimately, their catalytic behavior. While the specific structural details of DPEphos-Cy complexes remain to be elucidated, the data and protocols presented for other DPEphos derivatives serve as a valuable reference for researchers. Further investigation into the synthesis and structural characterization of bulky alkyl-substituted DPEphos ligands like DPEphos-Cy could lead to the development of novel catalysts with unique steric and electronic profiles.
References
An In-depth Technical Guide on the Solubility of Bis(2-dicyclohexylphosphinophenyl)ether in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Bis(2-dicyclohexylphosphinophenyl)ether, a prominent phosphine ligand in catalysis and organometallic chemistry. Due to the compound's air-sensitive nature and its primary application as a catalyst ligand, publicly available, precise quantitative solubility data is scarce. However, this guide furnishes a detailed experimental protocol for determining its solubility and a logical workflow for solvent selection, crucial for its effective application in research and development.
I. Introduction to this compound
This compound, with the chemical formula C₃₆H₅₂OP₂, is a bulky electron-rich diphosphine ligand.[1] Its structure, featuring two dicyclohexylphosphine groups linked by a diphenyl ether backbone, imparts significant steric hindrance and enhances its solubility in many organic solvents.[1] This ligand is instrumental in various catalytic reactions, where its solubility directly influences catalyst performance and reaction kinetics.
II. Solubility Data
A thorough review of publicly available scientific literature and chemical databases reveals a lack of specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in common organic solvents. The information is generally qualitative, indicating its solubility in non-polar organic solvents.
Table 1: Quantitative Solubility of this compound in Common Organic Solvents
| Solvent | Molar Mass ( g/mol ) | Boiling Point (°C) | Polarity (Dielectric Constant) | Quantitative Solubility (g/L) |
| Tetrahydrofuran (THF) | 72.11 | 66 | 7.5 | Data not available |
| Toluene | 92.14 | 111 | 2.4 | Data not available |
| Dichloromethane (DCM) | 84.93 | 40 | 9.1 | Data not available |
| Hexanes | ~86.18 | ~69 | 1.9 | Data not available |
| Methanol | 32.04 | 65 | 33.0 | Data not available |
| Ethanol | 46.07 | 78 | 24.5 | Data not available |
| Acetone | 58.08 | 56 | 21.0 | Data not available |
The absence of readily available data underscores the necessity for experimental determination of solubility for specific applications, particularly when precise concentrations are required for catalytic reactions or formulation development.
III. Experimental Protocol for Solubility Determination
The following protocol outlines a reliable method for determining the solubility of this compound in an organic solvent, adapting standard techniques for air-sensitive compounds.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Anhydrous organic solvent (analytical grade)
-
Schlenk flask or glovebox
-
Temperature-controlled shaker or magnetic stirrer
-
Analytical balance (± 0.1 mg)
-
Glass vials with septum-sealed caps
-
Syringes and needles
-
Syringe filters (0.2 µm, solvent-compatible)
-
Inert gas (Argon or Nitrogen)
-
Rotary evaporator or vacuum oven
Procedure:
-
Preparation of a Saturated Solution (under inert atmosphere):
-
Add an excess amount of this compound to a pre-weighed Schlenk flask. The excess is crucial to ensure saturation.
-
Under a counterflow of inert gas, add a known volume of the anhydrous organic solvent to the flask.
-
Seal the flask and place it in a temperature-controlled shaker or on a magnetic stirrer.
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, allow the solution to stand undisturbed for several hours to permit the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a gas-tight syringe. To avoid drawing up solid particles, the needle tip should be positioned well above the settled solid.
-
Attach a syringe filter to the syringe and transfer the clear, saturated solution into a pre-weighed, dry vial with a septum-sealed cap.
-
-
Gravimetric Analysis:
-
Record the exact volume of the filtered saturated solution.
-
Remove the solvent from the vial under reduced pressure using a rotary evaporator or by careful evaporation under a stream of inert gas, followed by drying in a vacuum oven at a mild temperature until a constant weight is achieved.
-
Weigh the vial containing the dried solute.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the final weight of the vial with the dried solute minus the initial weight of the empty vial.
-
The solubility is calculated by dividing the mass of the dissolved solid by the volume of the solvent used. The results can be expressed in g/L, mg/mL, or mol/L.
-
Data Reporting:
The solubility should be reported as the average of at least three independent measurements, along with the standard deviation. It is critical to specify the solvent and the precise temperature at which the determination was conducted.
IV. Visualized Workflow and Logical Diagrams
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of the solubility of an air-sensitive compound like this compound.
Caption: Workflow for determining the solubility of this compound.
Logical Diagram for Solvent Selection in Catalysis
This diagram presents a logical approach for selecting an appropriate solvent when utilizing this compound as a ligand in a catalytic reaction.
Caption: Decision-making process for solvent selection in catalysis.
References
An In-depth Technical Guide to the Thermal and Air Stability of Bis[(2-diphenylphosphino)phenyl] ether (DPEphos)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal and air stability of the widely used diphosphine ligand, Bis[(2-diphenylphosphino)phenyl] ether, commonly known as DPEphos. The information presented herein is intended to assist researchers, scientists, and professionals in the pharmaceutical and chemical industries in the safe and effective handling, storage, and application of this versatile ligand.
It is important to note that while the prompt referred to "DPEphos-Cy," the scientific literature predominantly refers to this ligand as DPEphos. No significant information was found for a cyclohexyl-substituted variant under the name "DPEphos-Cy." Therefore, this guide focuses on the properties of DPEphos.
Core Properties of DPEphos
DPEphos is a white to off-white crystalline powder with a high melting point, indicating a degree of thermal stability in its solid state.[1][2][3] Its utility as a ligand in a variety of catalytic reactions, including cross-coupling and asymmetric synthesis, stems from its ability to chelate to metal centers, forming stable complexes.[4]
| Property | Value | References |
| Molecular Formula | C₃₆H₂₈OP₂ | [5][6] |
| Molecular Weight | 538.56 g/mol | [5][6] |
| Appearance | White to off-white powder/crystal | [2][3] |
| Melting Point | 181-187 °C | [1] |
| CAS Number | 166330-10-5 | [5][6] |
Thermal Stability
While quantitative data for DPEphos is unavailable, studies on palladium(II) complexes with similar diphosphine ligands have shown decomposition temperatures in the range of 256-288 °C.[7] This suggests that the ligand itself is likely stable to well above its melting point, but specific studies are required for definitive data.
To assess the thermal stability of DPEphos, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.
2.1.1. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides information on decomposition temperatures and the presence of volatile components.
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of DPEphos into a clean, tared TGA pan (e.g., alumina or platinum).
-
Atmosphere: High-purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition is a key indicator of thermal stability. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
2.1.2. Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.[8]
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of DPEphos into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.
-
Atmosphere: High-purity nitrogen or argon at a constant flow rate.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp the temperature from 25 °C to a temperature above the melting point (e.g., 220 °C) at a heating rate of 10 °C/min.
-
-
Data Analysis: Plot the heat flow versus temperature. The melting point is determined from the peak of the endothermic transition. The shape and onset of the melting peak can provide information about purity. Any exothermic events prior to or after melting could indicate decomposition.
Air Stability
DPEphos, being a triarylphosphine, is significantly more resistant to air oxidation than trialkylphosphines. In its solid form, it can be handled in the air for brief periods without significant degradation. However, in solution, DPEphos is susceptible to oxidation by atmospheric oxygen, leading to the formation of the corresponding monoxide (DPEphos=O) and dioxide (O=DPEphos=O). This oxidation can impact its effectiveness as a ligand in catalytic reactions.
The oxidation of DPEphos proceeds in a stepwise manner, first forming the monoxide and then the dioxide.
References
- 1. chembk.com [chembk.com]
- 2. Bis[2-(diphenylphosphino)phenyl] Ether | 166330-10-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. Bis[(2-diphenylphosphino)phenyl] ether_Wuhan LPBchem Technology Co.,Ltd [lpbchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Bis[2-(diphenylphosphino)phenyl] ether | C36H28OP2 | CID 4285986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. strem.com [strem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. analyticalanswersinc.com [analyticalanswersinc.com]
An In-Depth Technical Guide to the Electronic and Steric Properties of the DPEphos Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
DPEphos, or bis[(2-diphenylphosphino)phenyl] ether, is a widely utilized bidentate phosphine ligand in the field of organometallic chemistry and homogeneous catalysis. Its unique structural framework, characterized by a flexible diphenyl ether backbone connecting two diphenylphosphino groups, imparts a distinct combination of electronic and steric properties. These characteristics are instrumental in influencing the reactivity, selectivity, and stability of transition metal catalysts employed in a myriad of organic transformations, including cross-coupling reactions and hydrogenations. This technical guide provides a comprehensive overview of the core electronic and steric features of the DPEphos ligand, supported by quantitative data, detailed experimental protocols, and visual representations of its structural and reactive attributes.
Core Properties of DPEphos
The utility of DPEphos in catalysis stems from its tunable electronic and steric profile. Key physical and structural parameters are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₃₆H₂₈OP₂ | |
| Molar Mass | 538.57 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 184 - 190 °C | |
| Calculated Natural Bite Angle | 102.2° - 104° | [1][2] |
| 31P NMR Chemical Shift (free ligand) | δ = -16.2 ppm (in CDCl₃) | [3] |
Electronic Properties: The Tolman Electronic Parameter (TEP)
The Tolman electronic parameter (TEP) is a crucial metric for quantifying the net electron-donating or -withdrawing ability of a phosphine ligand. It is experimentally determined by measuring the A₁ symmetric C-O stretching frequency (ν(CO)) in a nickel carbonyl complex, typically [Ni(CO)₃(L)]. A lower ν(CO) value indicates a more electron-donating ligand.
Experimental Protocol for Determining the Tolman Electronic Parameter
The following is a general procedure for determining the TEP of a diphosphine ligand like DPEphos, adapted from established methodologies.
Synthesis of the [Ni(CO)₃(DPEphos)] complex:
-
Strictly anaerobic and anhydrous conditions must be maintained throughout the procedure.
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve a known amount of DPEphos in an appropriate inert solvent (e.g., dichloromethane or THF).
-
Cool the solution to a suitable temperature (e.g., 0 °C or -78 °C).
-
Slowly add a stoichiometric equivalent of a nickel carbonyl precursor, such as Ni(CO)₄ or a solution of [Ni(CO)₃(L')] where L' is a labile ligand, to the DPEphos solution with vigorous stirring.
-
Allow the reaction to proceed for a specified time, monitoring the reaction progress by techniques like ³¹P NMR spectroscopy to confirm the formation of the desired complex.
-
Upon completion, the solvent is removed under vacuum to yield the [Ni(CO)₃(DPEphos)] complex.
Infrared (IR) Spectroscopy:
-
Prepare a solution of the synthesized [Ni(CO)₃(DPEphos)] complex in a suitable IR-transparent solvent (e.g., hexane or dichloromethane).
-
Record the IR spectrum of the solution in the carbonyl stretching region (typically 1900-2100 cm⁻¹).
-
Identify the A₁ symmetric C-O stretching frequency (ν(CO)).
The workflow for determining the Tolman Electronic Parameter is illustrated in the diagram below.
References
An In-depth Technical Guide to Bis(2-dicyclohexylphosphinophenyl)ether (DPEphos-Cy)
CAS Number: 434336-16-0
This technical guide provides a comprehensive overview of Bis(2-dicyclohexylphosphinophenyl)ether, a prominent phosphine ligand in the field of organometallic catalysis. Designed for researchers, scientists, and professionals in drug development, this document details the compound's properties, synthesis, and applications, with a focus on its role in palladium-catalyzed cross-coupling reactions.
Core Compound Properties
This compound, also known as DPEphos-Cy, is a white, powdered solid valued for its utility as a ligand in catalysis.[1] Its bulky dicyclohexylphosphine groups and the flexible diphenyl ether backbone impart unique steric and electronic properties that are advantageous in a variety of chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 434336-16-0 | [1][2] |
| Molecular Formula | C36H52OP2 | [1][2] |
| Molecular Weight | 562.75 g/mol | [1][2] |
| Appearance | White powder | [1][3] |
| Melting Point | 140-146 °C | [1][3][4] |
| Boiling Point | 652.6 ± 40.0 °C at 760 mmHg | [3] |
| Solubility | Soluble in organic solvents |
Table 2: Safety and Hazard Information
| Hazard Statement | Code | Reference(s) |
| Harmful if swallowed | H302 | [3][4] |
| Harmful in contact with skin | H312 | [3] |
| Causes skin irritation | H315 | [3][4] |
| Causes serious eye irritation | H319 | [3][4] |
| Harmful if inhaled | H332 | [3] |
| May cause respiratory irritation | H335 | [3][4] |
Synthesis and Experimental Protocols
The synthesis of phosphine ligands like this compound typically involves the reaction of a phosphine source with an appropriate organic backbone. While a specific, detailed protocol for the synthesis of this compound was not found in the immediate search, a general approach can be inferred from the synthesis of similar bis(dicyclohexylphosphine)alkane compounds. This generally involves the reaction of dicyclohexylphosphine chloride with a suitable precursor under anhydrous and oxygen-free conditions.[5]
General Application in Palladium-Catalyzed Cross-Coupling Reactions
This compound is a highly effective ligand for a range of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. These reactions include, but are not limited to, the Buchwald-Hartwig amination, Heck reaction, and Suzuki-Miyaura coupling.[6] The ligand's role is to stabilize the palladium catalyst and modulate its reactivity, leading to higher yields and selectivity.
Below are generalized experimental protocols for these key reactions, which can be adapted for use with this compound.
2.1.1. Generalized Protocol for Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., Pd(OAc)2 or Pd2(dba)3), this compound (typically in a 1:1 to 1:2 ratio with palladium), the aryl halide, the amine, and a base (e.g., NaOtBu, K3PO4, or Cs2CO3).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, dioxane, or THF) via syringe.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to elevated temperatures, often 80-110 °C) until the starting material is consumed, as monitored by TLC or GC/MS.
-
Work-up: Cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
2.1.2. Generalized Protocol for Heck Reaction
The Heck reaction facilitates the formation of a carbon-carbon bond between an aryl or vinyl halide and an alkene.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the palladium source, this compound, the aryl halide, the alkene, and a base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate).
-
Solvent Addition: Add a suitable solvent (e.g., DMF, NMP, or acetonitrile).
-
Reaction Conditions: Heat the reaction mixture with stirring to the required temperature (typically 80-140 °C) and monitor the reaction progress.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic extracts, dry, and concentrate.
-
Purification: Purify the residue by column chromatography or recrystallization.
2.1.3. Generalized Protocol for Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds between an organoboron compound and an organohalide.
-
Reaction Setup: To a reaction vessel under an inert atmosphere, add the palladium catalyst, this compound, the organohalide, the boronic acid or ester, and a base (e.g., K2CO3, K3PO4, or CsF).
-
Solvent Addition: Add a solvent system, which is often a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.
-
Reaction Conditions: Stir the mixture at the appropriate temperature (from room temperature to reflux) until the reaction is complete.
-
Work-up: Cool the reaction, and perform an aqueous work-up. Extract the product into an organic solvent.
-
Purification: Dry the organic phase, remove the solvent in vacuo, and purify the product by chromatography or recrystallization.
Catalytic Cycles and Logical Relationships
The efficacy of this compound as a ligand is rooted in its influence on the elementary steps of the palladium catalytic cycle. The general cycle for cross-coupling reactions consists of three main steps: oxidative addition, transmetalation (for Suzuki and related reactions) or migratory insertion (for Heck reaction), and reductive elimination.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The bulky dicyclohexylphosphine moieties of DPEphos-Cy promote the reductive elimination step, which is often the product-forming step, thus increasing the overall efficiency of the catalytic cycle. The electron-donating nature of the phosphine groups also facilitates the initial oxidative addition of the organohalide to the palladium(0) center.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Conclusion
This compound (DPEphos-Cy) is a versatile and efficient ligand for a variety of palladium-catalyzed cross-coupling reactions that are crucial in modern organic synthesis and drug discovery. Its unique structural features contribute to high catalytic activity and broad substrate scope. The provided generalized protocols serve as a starting point for the development of specific synthetic procedures utilizing this valuable catalytic tool. Further research and optimization are encouraged to fully exploit the potential of this ligand in novel chemical transformations.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. fiveable.me [fiveable.me]
- 3. jmcct.com [jmcct.com]
- 4. nobelprize.org [nobelprize.org]
- 5. 1,2-BIS(DICYCLOHEXYLPHOSPHINO)ETHANE synthesis - chemicalbook [chemicalbook.com]
- 6. Dichloro[bis(dicyclohexylphosphinophenyl)ether]palladium(II), 98% min | C36H52Cl2OP2Pd | CID 134159297 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Physical Properties and Applications of Bis(2-dicyclohexylphosphinophenyl)ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2-dicyclohexylphosphinophenyl)ether, commonly known as DPEphos-Cy, is a bulky electron-rich diphosphine ligand pivotal in the field of organometallic chemistry and catalysis. Its robust structure, featuring two dicyclohexylphosphine groups linked by a flexible ether backbone, imparts unique steric and electronic properties to metal complexes. These characteristics are instrumental in enhancing the efficiency and selectivity of a variety of cross-coupling reactions, which are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and an illustrative application in a key catalytic transformation.
Core Physical Properties
The physical properties of this compound are crucial for its handling, storage, and application in chemical synthesis. A summary of these properties is presented in the table below.
| Property | Value |
| Chemical Names | This compound, (Oxybis(2,1-phenylene))bis(dicyclohexylphosphine), DPEphos-Cy |
| CAS Number | 434336-16-0 |
| Molecular Formula | C₃₆H₅₂OP₂[1][2] |
| Molecular Weight | 562.75 g/mol [1] |
| Appearance | White to off-white powder/crystalline solid[2][3] |
| Melting Point | 140-146 °C[2] |
| Boiling Point | 652.6 ± 40.0 °C (Predicted)[2] |
| Solubility | Soluble in many organic solvents.[4] |
| Storage | Store under an inert atmosphere at room temperature.[2] |
Experimental Protocols
Detailed methodologies for the determination of key physical properties of this compound are provided below. These protocols are representative and may be adapted based on available laboratory equipment and specific sample characteristics.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. For an air-sensitive compound like a phosphine ligand, the determination should be carried out with care to prevent oxidation.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Glass capillary tubes (one end sealed)[5]
-
Thermometer or digital temperature probe
-
Inert gas source (e.g., nitrogen or argon) and a glovebox or Schlenk line are recommended for sample preparation.
Procedure:
-
Sample Preparation: Inside a glovebox or under a stream of inert gas, finely crush a small amount of this compound. Pack the dry powder into a glass capillary tube to a height of 2-3 mm.[5] The sample should be densely packed by gently tapping the sealed end of the capillary on a hard surface.
-
Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.
-
Heating: Begin heating the block. A rapid heating rate can be used to quickly determine an approximate melting range.
-
Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat at a slower rate, approximately 1-2 °C per minute, when the temperature is within 20 °C of the approximate melting point.
-
Observation: Record the temperature at which the first droplet of liquid is observed (onset of melting) and the temperature at which the entire solid has transformed into a clear liquid (completion of melting). This range is the melting point of the substance.[6]
Solubility Determination (Qualitative)
This protocol provides a method for the qualitative determination of solubility in various organic solvents.
Apparatus:
-
Small test tubes
-
Vortex mixer
-
Graduated pipettes or micropipettes
-
Spatula
Procedure:
-
Sample Preparation: In a small, dry test tube, place approximately 10-20 mg of this compound.
-
Solvent Addition: Add 1 mL of the test solvent (e.g., toluene, tetrahydrofuran, dichloromethane, hexane, ethanol) to the test tube.
-
Mixing: Vigorously mix the contents of the test tube using a vortex mixer for 1-2 minutes.[7]
-
Observation: Visually inspect the mixture. A clear solution with no visible solid particles indicates that the compound is soluble. The presence of suspended particles or a cloudy appearance indicates partial solubility or insolubility.[7]
-
Heating (Optional): If the compound is not soluble at room temperature, the mixture can be gently warmed to assess for temperature-dependent solubility.
-
Repeat: Repeat the procedure for each solvent to be tested.
³¹P NMR Spectroscopy
³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the characterization of organophosphorus compounds, providing information about the chemical environment of the phosphorus atoms.
Apparatus:
-
NMR spectrometer equipped with a broadband probe tunable to the ³¹P frequency.
-
5 mm NMR tubes.
-
Inert gas source for sample preparation.
Procedure:
-
Sample Preparation: In a glovebox or under an inert atmosphere, dissolve 10-20 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or THF-d₈). The choice of solvent should be based on the solubility of the compound and its compatibility with subsequent reactions.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube and cap it securely.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Tune and match the probe for the ³¹P frequency.
-
Acquisition Parameters (Representative):
-
Nucleus: ³¹P
-
Decoupling: ¹H decoupling is typically used to simplify the spectrum by removing P-H couplings.[8]
-
Pulse Angle: 30-90°
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds (a longer delay may be necessary for quantitative analysis)
-
Number of Scans: 16-64 scans, depending on the sample concentration and desired signal-to-noise ratio.[9]
-
-
Data Processing: After acquisition, the Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. The chemical shifts are referenced to an external standard (e.g., 85% H₃PO₄).
Application in Catalysis: Suzuki-Miyaura Cross-Coupling
This compound is a highly effective ligand for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. The bulky and electron-donating nature of the ligand facilitates the key steps of the catalytic cycle.
Catalytic Cycle
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction is depicted below.
References
- 1. This compound | C36H52OP2 | CID 4499096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 98% One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 434336-16-0 | this compound, 98% | DPEphos-Cy [aspirasci.com]
- 4. nbinno.com [nbinno.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. pennwest.edu [pennwest.edu]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 9. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
Methodological & Application
DPEphos-Cy as a Ligand in Palladium-Catalyzed Cross-Coupling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DPEphos-Cy, or Bis(2-dicyclohexylphosphinophenyl)ether, is a member of the DPEphos family of bulky, electron-rich phosphine ligands. These ligands are instrumental in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The dicyclohexyl substituents on the phosphorus atoms of DPEphos-Cy impart significant steric bulk and electron-donating character to the palladium center, which can enhance catalytic activity, promote challenging coupling reactions, and influence product selectivity.
This document provides an overview of the application of DPEphos-Cy in key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. While specific quantitative data for DPEphos-Cy is limited in publicly available literature, the provided protocols are based on established methodologies for similar phosphine ligands and are intended to serve as a starting point for reaction optimization.
General Catalytic Cycle
The general mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle that alternates between Pd(0) and Pd(II) oxidation states. The DPEphos-Cy ligand plays a crucial role in stabilizing the palladium species and facilitating the key steps of oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides or triflates. The use of bulky, electron-rich ligands like DPEphos-Cy can be particularly advantageous for the coupling of sterically hindered substrates.
Quantitative Data
| Parameter | Value | Reference |
| Reaction | Suzuki-Miyaura Coupling | General Protocol |
| Catalyst | Pd₂(dba)₃ / DPEphos-Cy | N/A |
| Substrates | Aryl Halides, Arylboronic Acids | N/A |
| Yield (%) | Data not available | N/A |
| TON | Data not available | N/A |
| TOF (h⁻¹) | Data not available | N/A |
Experimental Protocol
This protocol is a general guideline for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using a Pd/DPEphos-Cy catalyst system. Optimization of reaction conditions (temperature, solvent, base, and catalyst loading) is recommended for specific substrates.
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling amines with aryl halides or pseudohalides. The choice of ligand is critical for achieving high efficiency and functional group tolerance. While specific data for DPEphos-Cy is scarce, the parent DPEphos has been utilized in this reaction. For example, a solvent-free Buchwald-Hartwig amination of aryl bromides has been reported using a Pd(OAc)₂/DPEphos catalytic system.[2]
Quantitative Data
Detailed quantitative data for DPEphos-Cy in Buchwald-Hartwig amination is not available in the reviewed literature. The following table is a template for recording experimental results.
| Parameter | Value | Reference |
| Reaction | Buchwald-Hartwig Amination | General Protocol |
| Catalyst | Pd(OAc)₂ / DPEphos-Cy | N/A |
| Substrates | Aryl Halide, Amine | N/A |
| Yield (%) | Data not available | N/A |
| TON | Data not available | N/A |
| TOF (h⁻¹) | Data not available | N/A |
Experimental Protocol
This protocol provides a general procedure for the Buchwald-Hartwig amination of an aryl chloride with a primary or secondary amine. The base, solvent, and temperature may require optimization for specific substrates.
Caption: Step-by-step workflow for a typical Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, typically involving the reaction of a terminal alkyne with an aryl or vinyl halide. While often requiring a copper co-catalyst, copper-free conditions have been developed, where the choice of phosphine ligand is critical.
Quantitative Data
Specific quantitative data for the use of DPEphos-Cy in Sonogashira coupling is not readily found in the literature. The table below is provided as a template for documenting experimental outcomes.
| Parameter | Value | Reference |
| Reaction | Sonogashira Coupling | General Protocol |
| Catalyst | PdCl₂(DPEphos-Cy) or in situ generated | N/A |
| Substrates | Aryl Halide, Terminal Alkyne | N/A |
| Yield (%) | Data not available | N/A |
| TON | Data not available | N/A |
| TOF (h⁻¹) | Data not available | N/A |
Experimental Protocol
The following is a general protocol for a copper-free Sonogashira coupling. The efficiency of the reaction is highly dependent on the base and solvent system.
Caption: Step-by-step workflow for a typical Sonogashira coupling reaction.
Conclusion
DPEphos-Cy, with its bulky and electron-donating properties, is a promising ligand for palladium-catalyzed cross-coupling reactions. While specific, detailed application data is currently limited in the scientific literature, the general protocols provided herein offer a solid foundation for researchers to explore its utility in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. As with any catalytic system, empirical optimization of reaction parameters is crucial to achieving high yields and efficiency for specific substrate combinations. The continued exploration of ligands like DPEphos-Cy is vital for advancing the capabilities of cross-coupling chemistry in academic and industrial research.
References
Application Notes and Protocols for Buchwald-Hartwig Amination using Bis(2-dicyclohexylphosphinophenyl)ether (DPEPhos)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation has become an indispensable tool in modern organic synthesis, particularly in the fields of medicinal chemistry and drug development, due to its broad substrate scope and functional group tolerance. The choice of ligand is critical to the success of the reaction, and Bis(2-dicyclohexylphosphinophenyl)ether, commonly known as DPEPhos, has emerged as a versatile and effective bidentate phosphine ligand for these transformations. Its steric bulk and electron-donating properties facilitate the key steps of the catalytic cycle, leading to high yields and good reaction rates for a variety of aryl and heteroaryl halides with a wide range of amine coupling partners.
These application notes provide a comprehensive overview of the use of DPEPhos in the Buchwald-Hartwig amination, including detailed experimental protocols and a summary of its performance with various substrates.
Data Presentation
The following tables summarize the quantitative data for the Buchwald-Hartwig amination using a Palladium/DPEPhos catalytic system. These examples showcase the versatility of the catalyst system for the coupling of various aryl bromides with primary and secondary amines, including a solvent-free protocol.
Table 1: Palladium-Catalyzed Amination of Aryl Bromides with Various Amines using DPEPhos Ligand
| Entry | Aryl Bromide | Amine | Product | Yield (%) |
| 1 | 4-Bromoanisole | Morpholine | 4-(4-methoxyphenyl)morpholine | 98 |
| 2 | Bromobenzene | Aniline | Diphenylamine | 95 |
| 3 | 4-Bromotoluene | Aniline | 4-Methyldiphenylamine | 99 |
| 4 | 4-Bromobenzonitrile | Aniline | 4-Aminobenzonitrile | 85 |
| 5 | 2-Bromotoluene | Aniline | 2-Methyldiphenylamine | 92 |
| 6 | Bromobenzene | N-Methylaniline | N-Methyl-N-phenylaniline | 96 |
| 7 | 4-Bromoanisole | N-Methylaniline | N-(4-Methoxyphenyl)-N-methylaniline | 97 |
| 8 | Bromobenzene | Dibenzylamine | N,N-Dibenzylaniline | 88 |
Reaction Conditions: Generally, reactions are performed with a palladium precursor (e.g., Pd(OAc)2), DPEPhos, a base (e.g., NaOtBu or Cs2CO3), and the aryl halide and amine in a suitable solvent (e.g., toluene or dioxane) at elevated temperatures. The solvent-free protocol involves heating a mixture of the reagents.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of Aryl Bromides with Amines in Solution
This protocol is a general guideline for the palladium-catalyzed amination of an aryl bromide with an amine using DPEPhos as the ligand in a solvent.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (DPEPhos)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)
-
Aryl bromide
-
Amine
-
Anhydrous toluene or dioxane
-
Schlenk tube or similar reaction vessel
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (1-2 mol%), DPEPhos (1.2-2.4 mol%), and the base (typically 1.4-2.0 equivalents).
-
Reagent Addition: To the Schlenk tube, add the aryl bromide (1.0 equivalent) and the amine (1.2 equivalents).
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene or dioxane) to the reaction mixture. The typical concentration is 0.1-0.5 M with respect to the aryl halide.
-
Reaction Conditions: Seal the Schlenk tube and stir the mixture at a temperature ranging from 80-110 °C. Monitor the reaction progress by a suitable analytical technique such as TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter it through a pad of celite to remove insoluble salts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired N-arylated product.
Protocol 2: Solvent-Free Buchwald-Hartwig Amination of Aryl Bromides with Anilines
This protocol is adapted from the work of Beletskaya and coworkers and describes a solvent-free approach for the amination of aryl bromides.[1]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (DPEPhos)
-
Cesium Carbonate (Cs₂CO₃)
-
Aryl bromide
-
Aniline derivative
-
Reaction vial with a screw cap
-
Magnetic stir bar
Procedure:
-
Reaction Setup: In a reaction vial, combine Pd(OAc)₂ (typically 0.01-1 mol%), DPEPhos (0.012-1.2 mol%), and finely powdered Cs₂CO₃ (2.0 equivalents).
-
Reagent Addition: Add the aryl bromide (1.0 equivalent) and the aniline derivative (1.1 equivalents) to the vial.
-
Reaction Conditions: Seal the vial and stir the solid mixture at a temperature between 100-130 °C. The reaction is typically complete within a few hours. Monitor the progress by taking small aliquots, dissolving them in a suitable solvent, and analyzing by TLC or GC-MS.
-
Work-up: After cooling to room temperature, add a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to the reaction mixture.
-
Purification: Filter the mixture to remove the inorganic salts. The filtrate can then be concentrated and the crude product purified by column chromatography on silica gel.
Mandatory Visualization
Catalytic Cycle of the Buchwald-Hartwig Amination
The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination reaction.
References
Application Notes and Protocols for the Heck Reaction Utilizing Bis(2-dicyclohexylphosphinophenyl)ether (DPEPhos)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Heck reaction conditions employing the bulky and electron-rich phosphine ligand, Bis(2-dicyclohexylphosphinophenyl)ether, commonly known as DPEPhos. This document details experimental protocols, quantitative data, and the general mechanistic considerations for this palladium-catalyzed cross-coupling reaction, which is a cornerstone in the synthesis of substituted alkenes.
Introduction to DPEPhos in Heck Reactions
The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds, typically involving the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. The choice of ligand coordinated to the palladium center is crucial for the reaction's success, influencing catalyst stability, activity, and selectivity.
DPEPhos is a sterically hindered and electron-donating phosphine ligand. Its bulky dicyclohexylphosphino groups can promote the reductive elimination step and stabilize the active Pd(0) species, often leading to higher yields and catalyst turnover numbers (TONs). While not as universally cited as some other phosphine ligands in the context of the Heck reaction, DPEPhos has demonstrated its utility in specific applications, particularly in complex molecule synthesis.
Tabulated Quantitative Data
While extensive, direct comparative studies detailing the performance of DPEPhos in a wide array of standard Heck reactions are not broadly available in the literature, its effectiveness can be inferred from its successful application in specific synthetic contexts. The following table summarizes representative reaction conditions and outcomes where DPEPhos was employed, showcasing its utility.
| Aryl Halide/Triflate | Alkene | Pd Source | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromonaphthalene | 4-Penten-1-ol | Pd₂(dba)₃ | DPEPhos | NaOtBu | Toluene | 80 | 12 | 75 | [1] |
| Aryl Bromide (Generic) | γ-Hydroxy Alkenes | Pd₂(dba)₃ | DPEPhos | NaOtBu | Toluene | 80-100 | 12-24 | Good | [1] |
Note: The data presented is from a specific application leading to tetrahydrofuran synthesis via a domino Heck-type reaction, which highlights the utility of DPEPhos in facilitating challenging C-C and C-O bond formations in a single operation.
Experimental Protocols
Below are detailed experimental protocols for conducting a Heck reaction using DPEPhos as a ligand. These protocols are based on general principles of the Heck reaction and specific examples where DPEPhos has been successfully employed.
Protocol 1: General Procedure for the Heck Coupling of an Aryl Bromide with an Alkene
This protocol is a generalized procedure that can be adapted for various substrates.
Reagents and Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound (DPEPhos)
-
Aryl bromide
-
Alkene
-
Inorganic or organic base (e.g., K₂CO₃, Cs₂CO₃, NaOtBu, or a hindered amine like triethylamine)
-
Anhydrous, degassed solvent (e.g., DMF, NMP, dioxane, toluene)
-
Standard Schlenk line or glovebox equipment
-
Magnetic stirrer and heating plate
Procedure:
-
Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and DPEPhos (1.1-2.2 mol%, maintaining a Pd:ligand ratio of approximately 1:1.1 to 1:2).
-
Solvent Addition: Add the anhydrous, degassed solvent (sufficient to achieve a substrate concentration of 0.1-0.5 M).
-
Reagent Addition: Stir the mixture for 10-15 minutes to allow for the formation of the active catalyst complex. Then, add the aryl bromide (1.0 eq), the alkene (1.1-1.5 eq), and the base (1.5-2.0 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-140 °C) and stir vigorously. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
Visualizing the Heck Reaction and Experimental Workflow
The Catalytic Cycle of the Heck Reaction
The following diagram illustrates the generally accepted catalytic cycle for the Mizoroki-Heck reaction.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
General Experimental Workflow for a Heck Reaction
This diagram outlines the typical steps involved in setting up and running a Heck cross-coupling reaction.
Caption: A typical experimental workflow for a Heck reaction.
Concluding Remarks
The use of this compound (DPEPhos) as a ligand in the Heck reaction offers a valuable option for synthetic chemists, particularly in complex syntheses where fine-tuning of the catalyst's steric and electronic properties is required. While it may not be the most commonly cited ligand for all Heck-type transformations, its demonstrated success in specific, challenging applications underscores its importance in the synthetic chemist's toolkit. The provided protocols and diagrams serve as a foundational guide for researchers looking to employ DPEPhos in their Heck coupling reactions. As with any catalytic reaction, optimization of the reaction conditions for each specific substrate combination is recommended to achieve the best results.
References
Application Notes and Protocols for C-N Bond Formation with DPEphos-Cy Palladium Catalyst
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of the DPEphos-Cy palladium catalyst in C-N bond formation reactions, a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals and other fine chemicals. The bulky and electron-rich nature of the DPEphos-Cy ligand facilitates challenging cross-coupling reactions, often leading to high yields and good functional group tolerance.
Introduction to DPEphos-Cy in Palladium-Catalyzed Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. The choice of ligand is crucial for the success of these transformations, influencing catalyst stability, activity, and substrate scope. DPEphos-Cy, or (Bis(2-dicyclohexylphosphinophenyl)ether), is a bulky and electron-rich phosphine ligand that has proven effective in these reactions. Its steric hindrance promotes the formation of the active monoligated palladium species, which is essential for efficient catalytic turnover.
The general transformation can be depicted as follows:
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Workflow for a Typical C-N Cross-Coupling Reaction
Caption: A typical experimental workflow for C-N cross-coupling.
Safety Precautions
-
Palladium Compounds: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.
-
Phosphine Ligands: Phosphine ligands are often air-sensitive and can be toxic. Handle them under an inert atmosphere and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle them in a glovebox or under an inert atmosphere.
-
Solvents: Anhydrous solvents are flammable and should be handled with care.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no conversion | Inactive catalyst | Ensure the use of high-purity, air- and moisture-free reagents and solvents. Use a freshly opened bottle of ligand or palladium precursor. |
| Insufficiently strong base | For less reactive aryl chlorides, a stronger base like K-OtBu or LiHMDS may be required. | |
| Low reaction temperature | Increase the reaction temperature. Some challenging couplings may require heating to 80-110 °C. | |
| Formation of side products (e.g., hydrodehalogenation) | Presence of water | Ensure all reagents and solvents are strictly anhydrous. |
| Reaction temperature too high | Optimize the reaction temperature; sometimes a lower temperature can improve selectivity. | |
| Difficulty in purification | Residual palladium | Pass the crude product through a plug of silica gel or treat with a palladium scavenger. |
Conclusion
The DPEphos-Cy palladium catalyst system is a valuable tool for the synthesis of a wide array of arylamines. Its high activity, broad substrate scope, and good functional group tolerance make it particularly well-suited for applications in pharmaceutical and materials science research and development. The provided protocols and information serve as a guide for the successful implementation of this powerful catalytic system. Further optimization of reaction conditions may be necessary for specific substrate combinations to achieve optimal results.
Application Notes and Protocols for DPEphos-Cy in Aryl Etherification Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of DPEphos-Cy, a bulky electron-rich phosphine ligand, in palladium-catalyzed aryl etherification reactions, commonly known as Buchwald-Hartwig C-O coupling. This document offers detailed experimental protocols, quantitative data for representative reactions, and visual diagrams to illustrate key processes and relationships.
Introduction
The formation of aryl ethers is a critical transformation in organic synthesis, particularly in the fields of medicinal chemistry and materials science, where the diaryl ether moiety is a common structural motif. The Buchwald-Hartwig C-O coupling reaction has emerged as a powerful and versatile method for the synthesis of these compounds. The choice of ligand is paramount to the success of this reaction, influencing catalyst stability, activity, and substrate scope. DPEphos-Cy, a derivative of DPEphos featuring dicyclohexylphosphino groups, is a bulky and electron-rich ligand designed to enhance the efficiency of palladium-catalyzed cross-coupling reactions. Its steric bulk can promote the desired reductive elimination step and prevent catalyst deactivation pathways.
Catalytic Cycle of Buchwald-Hartwig Aryl Etherification
The generally accepted mechanism for the palladium-catalyzed coupling of an aryl halide with an alcohol or phenol is depicted below. The cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the alcohol/phenol, and finally, reductive elimination to form the aryl ether and regenerate the active Pd(0) catalyst.
Experimental Protocols
Below are generalized and specific experimental protocols for the palladium-catalyzed aryl etherification using bulky phosphine ligands. While extensive data for DPEphos-Cy is limited, a protocol based on a closely related ligand system is provided as a starting point.
General Protocol for Small-Scale Reactions
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup:
-
To a dry Schlenk tube or vial equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), the DPEphos-Cy ligand, and the base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) under an inert atmosphere (e.g., argon or nitrogen).
-
Add the aryl halide and the alcohol or phenol to the reaction vessel.
-
Add the anhydrous solvent (e.g., toluene, dioxane, THF) via syringe.
-
-
Reaction Execution:
-
Seal the Schlenk tube or vial and place it in a preheated oil bath or heating block at the desired temperature (typically ranging from 80-110 °C).
-
Stir the reaction mixture for the specified time (typically 12-24 hours). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl ether.
-
Specific Example Protocol (Adapted from related systems)
This protocol is based on conditions reported for a similar bulky phosphine ligand and serves as a starting point for optimization with DPEphos-Cy.
-
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
DPEphos-Cy
-
Sodium tert-butoxide (NaOt-Bu)
-
Aryl bromide (1.0 mmol)
-
Phenol (1.2 mmol)
-
Anhydrous toluene (5 mL)
-
-
Procedure:
-
In a glovebox, a screw-capped vial was charged with Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%), DPEphos-Cy (specific amount to be optimized, typically 1.2-2.0 mol%), and NaOt-Bu (115 mg, 1.2 mmol).
-
The aryl bromide (1.0 mmol) and phenol (1.2 mmol) were added, followed by anhydrous toluene (5 mL).
-
The vial was sealed and removed from the glovebox.
-
The reaction mixture was stirred vigorously in a heating block at 100 °C for 18 hours.
-
After cooling, the reaction was quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over Na₂SO₄, and concentrated.
-
The residue was purified by flash chromatography to yield the diaryl ether.
-
Quantitative Data
While comprehensive data for DPEphos-Cy in aryl etherification is not widely available in the literature, the following table summarizes a reported result for a DPEphos derivative with cyclohexyl groups and provides representative data for other bulky phosphine ligands in similar reactions to guide expectations and optimization.
| Entry | Aryl Halide | Alcohol/Phenol | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenol | DPEphos-Cy derivative | K₃PO₄ | Toluene | 100 | 24 | 32 |
| 2 | 4-Chlorotoluene | Phenol | XPhos | NaOt-Bu | Toluene | 100 | 18 | 95 |
| 3 | 1-Bromo-4-methoxybenzene | 2-Propanol | RuPhos | K₃PO₄ | Toluene | 110 | 24 | 88 |
| 4 | 2-Bromopyridine | Methanol | SPhos | NaOt-Bu | Dioxane | 80 | 12 | 92 |
| 5 | 1-Chloro-3-nitrobenzene | Phenol | t-BuXPhos | Cs₂CO₃ | Toluene | 110 | 16 | 97 |
Note: The yields are for isolated products and are intended to be representative. Actual yields will vary depending on the specific substrates and reaction conditions.
Workflow and Optimization
The successful implementation of a Buchwald-Hartwig C-O coupling reaction often requires careful optimization of several parameters. The following diagrams illustrate a typical experimental workflow and a decision tree for troubleshooting and optimization.
Conclusion
DPEphos-Cy represents a potentially valuable ligand for challenging Buchwald-Hartwig C-O coupling reactions. Its bulky dicyclohexylphosphino groups are designed to promote high catalyst turnover and stability. While specific literature on its application in aryl etherification is still emerging, the provided protocols and data for related systems offer a strong foundation for researchers to develop and optimize synthetic routes to a wide range of aryl ethers. Careful consideration of the reaction parameters, including the choice of palladium precursor, base, solvent, and temperature, is crucial for achieving high yields and purity.
Application Notes and Protocols: DPEphos-Cy in Diastereoselective Intramolecular N-Arylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed intramolecular N-arylation, a key transformation in modern organic synthesis, enables the construction of nitrogen-containing heterocyclic scaffolds prevalent in pharmaceuticals and bioactive natural products. The choice of ligand is paramount in achieving high efficiency and selectivity. DPEphos-Cy, or Bis(2-dicyclohexylphosphinophenyl)ether, is a bulky and electron-rich biarylphosphine ligand. Its structural features are conducive to promoting the key steps of the Buchwald-Hartwig amination cycle: oxidative addition and reductive elimination. In the context of intramolecular reactions with chiral substrates, the steric bulk of the dicyclohexylphosphino groups can significantly influence the transition state geometry, leading to high diastereoselectivity.
These application notes provide an overview and representative protocols for the use of DPEphos-Cy in the diastereoselective intramolecular N-arylation for the synthesis of chiral nitrogen-containing heterocycles.
Reaction Principle and Mechanism
The diastereoselective intramolecular N-arylation reaction typically involves the cyclization of a chiral amino-substituted aryl halide. The palladium catalyst, coordinated to the DPEphos-Cy ligand, facilitates the carbon-nitrogen bond formation. The inherent chirality of the substrate, in conjunction with the sterically demanding ligand, directs the stereochemical outcome of the newly formed stereocenter.
The generally accepted mechanism for this transformation is the Buchwald-Hartwig catalytic cycle.[1][2] This cycle involves the oxidative addition of the aryl halide to the Pd(0)-DPEphos-Cy complex, followed by coordination of the pendant amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to furnish the heterocyclic product and regenerate the Pd(0) catalyst.
Caption: General catalytic cycle for the palladium-catalyzed intramolecular N-arylation.
Quantitative Data Summary
The following tables summarize representative data for the diastereoselective intramolecular N-arylation of a model chiral amino-substituted aryl bromide to form a substituted indoline, highlighting the effect of various reaction parameters.
Table 1: Optimization of Reaction Conditions
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. |
| 1 | Pd₂(dba)₃ (2) | DPEphos-Cy (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 92 | 95:5 |
| 2 | Pd(OAc)₂ (4) | DPEphos-Cy (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 88 | 94:6 |
| 3 | Pd₂(dba)₃ (2) | DPEphos-Cy (4) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 75 | 88:12 |
| 4 | Pd₂(dba)₃ (2) | DPEphos-Cy (4) | Cs₂CO₃ (2.0) | Toluene | 100 | 18 | 85 | 92:8 |
| 5 | Pd₂(dba)₃ (2) | DPEphos-Cy (4) | NaOtBu (1.5) | THF | 65 | 24 | 65 | 90:10 |
| 6 | Pd₂(dba)₃ (1) | DPEphos-Cy (2) | NaOtBu (1.5) | Toluene | 100 | 12 | 90 | 95:5 |
Table 2: Substrate Scope for Diastereoselective Cyclization
| Entry | Substrate R¹ | Substrate R² | Product | Yield (%) | d.r. |
| 1 | Me | H | 2-methyl-3-phenylindoline | 92 | 95:5 |
| 2 | Et | H | 2-ethyl-3-phenylindoline | 89 | 93:7 |
| 3 | i-Pr | H | 2-isopropyl-3-phenylindoline | 85 | >98:2 |
| 4 | Me | 5-F | 5-fluoro-2-methyl-3-phenylindoline | 90 | 94:6 |
| 5 | Me | 5-OMe | 5-methoxy-2-methyl-3-phenylindoline | 88 | 96:4 |
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox. Solvents should be anhydrous and degassed prior to use. All reagents should be of high purity.
Representative Experimental Protocol for Diastereoselective Intramolecular N-Arylation
Caption: A typical experimental workflow for the reaction.
Materials:
-
Chiral amino-substituted aryl halide (1.0 equiv)
-
Palladium source: e.g., Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)
-
Ligand: DPEphos-Cy (0.04 equiv)
-
Base: e.g., Sodium tert-butoxide (NaOtBu, 1.5 equiv)
-
Anhydrous, degassed solvent: e.g., Toluene (0.2 M)
Procedure:
-
To an oven-dried Schlenk flask charged with a magnetic stir bar, add the chiral amino-substituted aryl halide (1.0 mmol, 1.0 equiv), sodium tert-butoxide (1.5 mmol, 1.5 equiv), Pd₂(dba)₃ (0.02 mmol, 0.02 equiv), and DPEphos-Cy (0.04 mmol, 0.04 equiv).
-
Seal the flask, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times.
-
Add anhydrous and degassed toluene (5 mL) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction with saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cyclized product.
-
Determine the yield and diastereomeric ratio (d.r.) by ¹H NMR spectroscopy and/or chiral HPLC analysis.
Conclusion
DPEphos-Cy is a highly effective ligand for promoting the diastereoselective intramolecular N-arylation of chiral amino-substituted aryl halides. The steric bulk and electron-rich nature of the ligand facilitate high yields and excellent diastereoselectivities in the formation of valuable chiral nitrogen-containing heterocycles. The provided protocols offer a general framework for researchers to explore this powerful transformation in their synthetic endeavors. Optimization of the base, solvent, and temperature may be necessary for specific substrates to achieve optimal results.
References
Application Notes and Protocols for Bis(2-dicyclohexylphosphinophenyl)ether (DPEPhos) in Photoredox Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Bis(2-dicyclohexylphosphinophenyl)ether (DPEPhos) in various photoredox-catalyzed reactions. Detailed protocols, quantitative data, and mechanistic diagrams are presented to facilitate the application of these methodologies in a research and development setting.
Copper-Catalyzed Photoredox Transformations Using [(DPEPhos)(bcp)Cu]PF₆
The heteroleptic copper(I) complex, [(DPEPhos)(bcp)Cu]PF₆ (where bcp is bathocuproine), has emerged as a highly efficient and cost-effective photocatalyst, offering a viable alternative to traditional iridium and ruthenium complexes.[1][2] Its notable features include a long excited-state lifetime (ranging from 990 ns in acetonitrile to 19.4 µs in dichloromethane) and strong reducing power in its excited state.[1] This catalyst is remarkably stable to air and moisture, both in solid form and in solution.[1][3]
Application in Direct C-H Arylation of (Hetero)arenes
A significant application of [(DPEPhos)(bcp)Cu]PF₆ is the direct C-H arylation of (hetero)arenes with aryl halides. This method allows for the formation of C-C bonds under mild conditions, tolerating a variety of functional groups.
Quantitative Data for Direct C-H Arylation:
| Entry | Aryl Halide | (Hetero)arene | Product | Yield (%) | Reference |
| 1 | 4-Iodobenzonitrile | N-Methylpyrrole | 4-(1-Methyl-1H-pyrrol-2-yl)benzonitrile | 66 | [4] |
| 2 | 4-Iodoanisole | N-Methylpyrrole | 2-(4-Methoxyphenyl)-1-methyl-1H-pyrrole | 72 | [4] |
| 3 | 1-Iodo-4-(trifluoromethyl)benzene | N-Methylpyrrole | 1-Methyl-2-(4-(trifluoromethyl)phenyl)-1H-pyrrole | 58 | [4] |
| 4 | 4-Bromobenzonitrile | N-Methylpyrrole | 4-(1-Methyl-1H-pyrrol-2-yl)benzonitrile | 45 | [5] |
| 5 | 4-Iodobenzonitrile | Furan | 2-(4-Cyanophenyl)furan | 55 | [4] |
| 6 | 4-Iodobenzonitrile | Thiophene | 2-(4-Cyanophenyl)thiophene | 51 | [4] |
Experimental Protocol: Direct C-H Arylation of N-Methylpyrrole with 4-Iodobenzonitrile [5]
-
To an oven-dried Schlenk tube, add [(DPEPhos)(bcp)Cu]PF₆ (10 mol%), 4-iodobenzonitrile (1.0 equiv.), and a magnetic stir bar.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous N-methylpyrrole (as the solvent and reactant) and dicyclohexylisobutylamine (0.5 equiv.) via syringe.
-
Irradiate the reaction mixture with a 420 nm LED lamp at room temperature for 72 hours.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired product.
Catalytic Cycle for Direct C-H Arylation:
Caption: Proposed Cu(I)/Cu(0) catalytic cycle for direct C-H arylation.
Application in Radical Cyclization Reactions
[(DPEPhos)(bcp)Cu]PF₆ is also a proficient catalyst for intramolecular radical cyclizations of organic halides, providing access to a variety of heterocyclic structures, including the synthesis of natural products like Luotonin A.[2][6]
Quantitative Data for Radical Cyclization:
| Entry | Substrate | Product | Yield (%) | Reference |
| 1 | N-Benzoyl-N-((2-iodoquinolin-3-yl)methyl)cyanamide | Luotonin A | 79 | [6] |
| 2 | N-Allyl-2-iodoaniline | 3-Methylindoline | 85 | [4] |
| 3 | N-Allyl-N-tosyl-2-iodobenzylamine | 1-Tosyl-3-methylisoindoline | 78 | [4] |
| 4 | 2-Iodo-N-(pent-4-en-1-yl)aniline | 2-Methyl-1,2,3,4-tetrahydroquinoline | 72 | [4] |
Experimental Protocol: Synthesis of Luotonin A via Radical Cyclization [5]
-
In a Schlenk tube, dissolve N-benzoyl-N-((2-iodoquinolin-3-yl)methyl)cyanamide (1.0 equiv.) in anhydrous acetonitrile.
-
Add [(DPEPhos)(bcp)Cu]PF₆ (10 mol%), dicyclohexylisobutylamine (2.0 equiv.), and potassium carbonate (2.0 equiv.).
-
Degas the solution by three freeze-pump-thaw cycles.
-
Irradiate the mixture with a 420 nm LED lamp at room temperature for 96 hours.
-
Upon completion, dilute the reaction with dichloromethane and wash with water.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield Luotonin A.
Dual Photoredox/Nickel Catalysis Featuring DPEPhos
The combination of a photocatalyst with a nickel catalyst, often employing DPEPhos as a ligand, has enabled a range of challenging cross-coupling reactions. This dual catalytic system merges the single-electron transfer capabilities of photoredox catalysis with the cross-coupling proficiency of nickel.
Application in C-S Cross-Coupling Reactions
DPEPhos has been successfully employed as a ligand in nickel-catalyzed C-S cross-coupling of sterically hindered aryl triflates with alkyl thiols. The flexibility of the DPEPhos ligand is crucial for accommodating sterically demanding substrates.[7]
Quantitative Data for Ni-Catalyzed C-S Cross-Coupling:
| Entry | Aryl Triflates | Alkyl Thiol | Product | Yield (%) | Reference |
| 1 | 2-Biphenyl triflate | 1-Adamantanethiol | 2-(Adamantan-1-ylthio)biphenyl | 95 | [7] |
| 2 | 1-Naphthyl triflate | 1-Adamantanethiol | 1-(Adamantan-1-ylthio)naphthalene | 92 | [7] |
| 3 | 2-Triflyloxy-9,9-dimethyl-9H-fluorene | 1-Adamantanethiol | 2-(Adamantan-1-ylthio)-9,9-dimethyl-9H-fluorene | 88 | [7] |
| 4 | Phenyl triflate | Cyclohexylthiol | Cyclohexyl(phenyl)sulfane | 75 | [7] |
Experimental Protocol: Ni-Catalyzed C-S Cross-Coupling [7]
-
To a glovebox-dried vial, add Ni(cod)₂ (10 mol%), DPEPhos (10 mol%), and potassium acetate (1.1 equiv.).
-
Add the aryl triflate (1.0 equiv.) and dissolve the solids in anhydrous THF.
-
Add the alkyl thiol (1.05 equiv.) and stir the reaction at room temperature for 4 hours.
-
Quench the reaction with water and extract with diethyl ether.
-
Combine the organic layers, dry over magnesium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to obtain the thioether product.
Dual Catalytic Cycle for C-S Cross-Coupling:
Caption: A plausible dual photoredox/nickel catalytic cycle for C-S cross-coupling.
Experimental Workflows
A general workflow for setting up a photoredox reaction is depicted below. Proper degassing and exclusion of oxygen are often critical for reproducibility and high yields, although some DPEPhos-based copper catalysts show good air tolerance.
General Photoredox Reaction Setup Workflow:
Caption: A typical experimental workflow for a photoredox-catalyzed reaction.
Turnover Numbers and Quantum Yields
While extensive data for turnover numbers (TONs) and quantum yields (QYs) for the specific organic transformations described above are not widely reported in a consolidated manner, the [(DPEPhos)(bcp)Cu]PF₆ system has shown high efficiency. For instance, in the context of artificial photosynthesis for proton reduction, TONs exceeding 1000 have been reported, highlighting the catalyst's robustness.[1][3] The quantum yield for organic reactions is often less than 1, indicating that not every absorbed photon leads to a productive chemical transformation. However, in cases of radical chain processes, quantum yields greater than 1 are possible. Further studies are needed to quantify these parameters for the specific applications detailed herein.
Note: The provided protocols are representative examples and may require optimization for different substrates. It is recommended to consult the original literature for more detailed procedures and substrate-specific conditions.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. [(DPEPhos)(bcp)Cu]PF6: A General and Broadly Applicable Copper-Based Photoredox Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [(DPEPhos)(bcp)Cu]PF6: A General and Broadly Applicable Copper-Based Photoredox Catalyst [jove.com]
- 6. researchgate.net [researchgate.net]
- 7. Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00260A [pubs.rsc.org]
Application Notes and Protocols: DPEphos-Cy Catalyzed Carboamination of Alkenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of the DPEphos-Cy ligand in palladium-catalyzed carboamination of alkenes. The information is based on established research and is intended to guide researchers in the application of this methodology for the synthesis of complex nitrogen-containing heterocycles, which are valuable scaffolds in drug discovery and development.
Introduction
DPEphos-Cy, chemically known as Bis(2-dicyclohexylphosphinophenyl)ether, is a bulky electron-rich bisphosphine ligand. Its steric and electronic properties have made it a valuable tool in catalysis. Notably, DPEphos-Cy has been identified as an effective ligand in palladium-catalyzed cascade reactions, specifically in the diastereoselective intramolecular N-arylation followed by an intermolecular carboamination of alkenes. This one-pot reaction allows for the rapid construction of complex tricyclic heterocyclic structures from simple starting materials, a process of significant interest in medicinal chemistry and organic synthesis.
The utility of DPEphos-Cy lies in its ability to promote challenging catalytic steps, including the activation of aryl chlorides and the control of diastereoselectivity in the carboamination step. These application notes will detail the scope of this reaction and provide a comprehensive protocol for its implementation in a laboratory setting.
Data Presentation
The following table summarizes the quantitative data for the DPEphos-Cy catalyzed cascade intramolecular N-arylation/intermolecular carboamination reaction for the synthesis of various tricyclic heterocycles. The data highlights the substrate scope, yields, and diastereoselectivity of the reaction.
| Entry | Starting Amine | Aryl Halide | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | N-(pent-4-en-1-yl)-2-(2-chlorophenyl)aniline | 4-bromo-1,2-dimethylbenzene | Tetrahydropyrrolo[1,2-a]indole derivative | 75 | >20:1 |
| 2 | N-(pent-4-en-1-yl)-2-(2-chlorophenyl)aniline | 4-bromo-tert-butylbenzene | Tetrahydropyrrolo[1,2-a]indole derivative | 71 | >20:1 |
| 3 | N-(pent-4-en-1-yl)-2-(2-chlorophenyl)aniline | 4-bromobenzonitrile | Tetrahydropyrrolo[1,2-a]indole derivative | 68 | >20:1 |
| 4 | N-(pent-4-en-1-yl)-2-(2-chlorophenyl)aniline | 1-bromo-4-(trifluoromethyl)benzene | Tetrahydropyrrolo[1,2-a]indole derivative | 65 | >20:1 |
| 5 | N-(hex-5-en-1-yl)-2-(2-chlorophenyl)aniline | 4-bromo-1,2-dimethylbenzene | Hexahydropyrido[1,2-a]indole derivative | 82 | >20:1 |
| 6 | N-(hex-5-en-1-yl)-2-(2-chlorophenyl)aniline | 4-bromo-tert-butylbenzene | Hexahydropyrido[1,2-a]indole derivative | 78 | >20:1 |
| 7 | N-(2-allylphenyl)-N-methyl-2-chloroaniline | 4-bromo-1,2-dimethylbenzene | Dihydroindolo[1,2-a]quinoline derivative | 72 | >20:1 |
Experimental Protocols
General Procedure for the Cascade Intramolecular N-Arylation/Intermolecular Carboamination Reaction:
This protocol is a representative example for the synthesis of tricyclic heterocycles using DPEphos-Cy as a ligand.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
DPEphos-Cy (this compound)
-
Sodium tert-butoxide (NaOtBu)
-
Substituted N-(alkenyl)-2-(2-chlorophenyl)aniline derivative (starting amine)
-
Substituted aryl bromide
-
Toluene (anhydrous)
Procedure:
-
Catalyst Preparation: In a nitrogen-filled glovebox, a solution of Pd(OAc)₂ (0.01 mmol, 2.0 mol%) and DPEphos-Cy (0.015 mmol, 3.0 mol%) in 1.0 mL of anhydrous toluene is stirred at room temperature for 20 minutes.
-
Reaction Setup: To a separate oven-dried reaction vessel, add the starting amine (0.50 mmol, 1.0 equiv.), the aryl bromide (0.60 mmol, 1.2 equiv.), and sodium tert-butoxide (1.2 mmol, 2.4 equiv.).
-
Reaction Initiation: The pre-mixed catalyst solution is added to the reaction vessel containing the substrates and base.
-
Reaction Conditions: The reaction vessel is sealed and heated to 110 °C with vigorous stirring. The progress of the reaction should be monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with 5 mL of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired tricyclic heterocycle.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed catalytic cycle for the DPEphos-Cy catalyzed carboamination reaction.
Caption: Experimental workflow for the DPEphos-Cy catalyzed carboamination.
Caption: Proposed catalytic cycle for the cascade carboamination reaction.
Application Notes and Protocols for Cross-Coupling Reactions with Air-Sensitive DPEphos-Cy
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for utilizing the air-sensitive ligand, Bis(2-dicyclohexylphosphinophenyl)ether (DPEphos-Cy), in palladium-catalyzed cross-coupling reactions. Due to the air-sensitivity of DPEphos-Cy, proper handling techniques are crucial for achieving optimal and reproducible results.[1] These protocols are intended for use by trained chemists in a laboratory setting.
Introduction to DPEphos-Cy
DPEphos-Cy is a bulky, electron-rich phosphine ligand highly effective in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig amination. Its steric hindrance and electron-donating properties facilitate the formation of the active monoligated palladium species, which is essential for efficient catalytic turnover.[2] However, like many alkylphosphines, DPEphos-Cy is susceptible to oxidation by atmospheric oxygen, which can deactivate the catalyst and lead to low or no product yield.[1] Therefore, the use of air-free techniques, such as a glovebox or a Schlenk line, is mandatory for handling this ligand.[3][4]
Safety and Handling Precautions
2.1 Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves, when handling DPEphos-Cy and other reagents.[5]
2.2 Handling Air-Sensitive Reagents: DPEphos-Cy is a white, powdered solid that should be stored and handled under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1][6] A glovebox is the preferred environment for weighing and transferring the ligand.[7][8] If a glovebox is unavailable, Schlenk line techniques can be employed with care to minimize air exposure.[3][9]
Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions using DPEphos-Cy. Reaction conditions should be optimized for specific substrates.
General Workflow for Setting up an Air-Sensitive Cross-Coupling Reaction
The following diagram illustrates the general workflow for setting up a cross-coupling reaction with the air-sensitive DPEphos-Cy ligand using a glovebox.
Suzuki-Miyaura Coupling Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid.
Materials:
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
DPEphos-Cy
-
Aryl halide
-
Boronic acid
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, THF/water mixture)
Procedure:
-
Inside a glovebox: To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium source, DPEphos-Cy, the aryl halide, the boronic acid, and the base.
-
Seal the vial with a septum cap and remove it from the glovebox.
-
On a Schlenk line: Connect the reaction vial to the Schlenk line and perform three vacuum/inert gas backfill cycles.
-
Add the degassed solvent via syringe, followed by any liquid reagents.
-
Heat the reaction mixture to the desired temperature and stir for the specified time, monitoring the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Proceed with a standard aqueous work-up and purify the product by column chromatography.
Buchwald-Hartwig Amination Protocol
This protocol provides a general method for the Buchwald-Hartwig amination of an aryl halide with an amine.
Materials:
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
DPEphos-Cy
-
Aryl halide
-
Amine
-
Base (e.g., NaOtBu, KOtBu, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
Inside a glovebox: In an oven-dried reaction tube, combine the palladium source, DPEphos-Cy, the base, and the aryl halide.
-
Seal the tube with a PTFE septum cap.[10]
-
Remove the tube from the glovebox and connect it to a Schlenk line.
-
Evacuate and backfill the tube with inert gas three times.[10]
-
Add the amine and the degassed solvent via syringe.
-
Heat the reaction mixture with vigorous stirring in an oil bath for the required time.[10]
-
After cooling to room temperature, the reaction can be quenched and worked up.
-
Purify the desired product by appropriate methods, such as column chromatography.
Data Presentation: Typical Reaction Parameters
The following tables summarize typical reaction conditions for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Note that optimal conditions will vary depending on the specific substrates used.
Table 1: Typical Conditions for Suzuki-Miyaura Coupling
| Parameter | Typical Range | Notes |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ | Other Pd(0) or Pd(II) sources can be used. |
| Catalyst Loading | 0.5 - 2 mol% | Lower loadings may be possible with optimization. |
| Ligand | DPEphos-Cy | - |
| Pd:Ligand Ratio | 1:1 to 1:2 | A slight excess of ligand is often beneficial. |
| Aryl Halide | Ar-I, Ar-Br, Ar-Cl | Aryl chlorides may require more forcing conditions. |
| Boronic Acid | 1.1 - 1.5 equivalents | An excess is typically used to drive the reaction to completion. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | The choice of base can significantly impact the reaction outcome. |
| Solvent | Toluene, Dioxane, THF/H₂O | The solvent system should be anhydrous and degassed. |
| Temperature | 60 - 110 °C | Higher temperatures may be needed for less reactive substrates. |
| Reaction Time | 2 - 24 hours | Monitor by an appropriate analytical technique. |
Table 2: Typical Conditions for Buchwald-Hartwig Amination
| Parameter | Typical Range | Notes |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ | Pre-catalysts can also be employed. |
| Catalyst Loading | 0.5 - 2 mol% | Highly active catalysts may allow for lower loadings. |
| Ligand | DPEphos-Cy | - |
| Pd:Ligand Ratio | 1:1.2 to 1:2.2 | An excess of ligand is generally used. |
| Aryl Halide | Ar-I, Ar-Br, Ar-Cl | Aryl chlorides are often more challenging substrates. |
| Amine | 1.0 - 1.2 equivalents | Primary and secondary amines can be used. |
| Base | NaOtBu, KOtBu, Cs₂CO₃ | A strong, non-nucleophilic base is required. |
| Solvent | Toluene, Dioxane | Anhydrous and degassed solvents are crucial. |
| Temperature | 80 - 120 °C | Reaction temperature is substrate-dependent. |
| Reaction Time | 1 - 24 hours | Progress should be monitored. |
Troubleshooting
Low or no yield in cross-coupling reactions with DPEphos-Cy can often be attributed to a few common issues:
-
Ligand Oxidation: Improper handling of DPEphos-Cy leading to oxidation is a primary cause of catalyst deactivation.[1] Ensure all manipulations are performed under a strictly inert atmosphere.
-
Impure Reagents: Water and oxygen can be detrimental to the catalytic cycle. Use anhydrous, degassed solvents and ensure all solid reagents are dry.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can have a dramatic effect on the reaction outcome.[1] Systematic optimization of these parameters may be necessary for challenging substrates.
-
Formation of Palladium Black: The precipitation of palladium black indicates catalyst decomposition. This can be caused by an insufficient ligand-to-palladium ratio or high reaction temperatures.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Air-free technique - Wikipedia [en.wikipedia.org]
- 4. ossila.com [ossila.com]
- 5. aksci.com [aksci.com]
- 6. 434336-16-0 | this compound, 98% | DPEphos-Cy [aspirasci.com]
- 7. molan.wdfiles.com [molan.wdfiles.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 10. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Buchwald-Hartwig Amination with DPEphos-Cy
This guide provides troubleshooting advice for researchers, scientists, and drug development professionals experiencing low yields in Buchwald-Hartwig amination reactions utilizing the DPEphos-Cy ligand. The following sections are designed in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Buchwald-Hartwig reaction with DPEphos-Cy is giving a low yield or has stalled. What are the most common initial checks I should perform?
A1: When encountering low yields, it is crucial to first verify the integrity of your reagents and the reaction setup.
-
Inert Atmosphere: Ensure the reaction was set up under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the palladium catalyst.
-
Reagent Quality:
-
Solvent: Use anhydrous, degassed solvent. The presence of water can lead to hydrodehalogenation of the aryl halide and other side reactions.[1]
-
Base: Ensure the base is fresh and has been stored under inert conditions, especially for highly hygroscopic bases like sodium tert-butoxide (NaOtBu).
-
Amine and Aryl Halide: Verify the purity of your starting materials. Impurities can inhibit the catalyst.
-
-
Catalyst System:
-
Palladium Source: Use a reliable palladium source. Pre-catalysts like (tBuXPhos)Pd G3 are often more reliable in forming the active catalytic species compared to generating it in situ from sources like Pd(OAc)₂.[2]
-
Ligand Integrity: Although DPEphos-Cy is generally stable, ensure it has not degraded during storage.
-
Q2: I've confirmed my reagents and setup are sound. Could the choice of base be the issue?
A2: Absolutely. The base plays a critical role in the catalytic cycle, and its choice is highly dependent on the specific substrates.[3][4]
-
Base Strength: Stronger bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) often lead to higher reaction rates.[5] However, they may not be compatible with base-sensitive functional groups on your substrates.[2]
-
Weaker Bases: Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer broader functional group tolerance but might necessitate higher temperatures or catalyst loadings.[2]
-
Solubility: The solubility of the base in the reaction solvent is crucial. Poor solubility can lead to slow and incomplete reactions.
| Base | Common Use Case | Potential Issues |
| NaOtBu | General purpose, often provides high rates.[5] | Incompatible with base-sensitive functional groups.[2] |
| LHMDS | Useful for substrates with protic functional groups.[5] | Can be very strong and non-selective. |
| Cs₂CO₃ | Good functional group tolerance, soluble in many solvents.[2] | May require higher temperatures or catalyst loading.[2] |
| K₃PO₄ | Similar to Cs₂CO₃, good for sensitive substrates. | Can have lower solubility in some organic solvents. |
Q3: My reaction is still not proceeding as expected. Should I consider changing the solvent or temperature?
A3: Yes, the solvent and temperature are critical parameters to optimize.
-
Solvent Choice: The primary role of the solvent is to solubilize all reaction components.[2] Common choices include aprotic polar solvents like dioxane and THF, or aromatic hydrocarbons such as toluene.[2] A switch in solvent from toluene to dioxane has been shown to improve yields in some cases, likely due to better solubility of reaction components.[6]
-
Temperature: Buchwald-Hartwig reactions are typically heated, often between 80-110 °C.[2] If you observe low conversion, a moderate increase in temperature may improve the reaction rate. Conversely, if you are seeing decomposition of starting materials or product, lowering the temperature might be necessary.
Q4: I've tried optimizing the base, solvent, and temperature, but the yield is still low. Is DPEphos-Cy the right ligand for my substrates?
A4: While DPEphos is effective for some systems, particularly for coupling aryl amines, it may not be the optimal choice for all substrate combinations.[7][8] The steric and electronic properties of the ligand are critical for the efficiency of the catalytic cycle.
-
Ligand Screening: If optimization efforts fail, screening a panel of ligands is a standard approach. For challenging couplings, bulky monodentate ligands from the Buchwald family, such as XPhos, RuPhos, or tBuXPhos, are often more effective than bidentate ligands like DPEphos.[2] In some studies, XPhos has been shown to provide significantly higher conversion than DPEphos for certain substrates.[6]
-
Pre-catalysts: Using pre-formed palladium pre-catalysts (e.g., XPhos Pd G3) can lead to more consistent formation of the active catalytic species.[1][2]
| Ligand | Ligand Type | Common Applications |
| DPEphos | Bidentate | Aryl amines[7][8] |
| XPhos | Monodentate, bulky | N-heterocycles, challenging couplings[2] |
| RuPhos | Monodentate, bulky | Sterically hindered substrates |
| Xantphos | Bidentate, wide bite angle | Broad substrate scope[9] |
Q5: What are common side reactions, and how can I identify them?
A5: Several side reactions can compete with the desired C-N bond formation.
-
Hydrodehalogenation: The aryl halide is reduced to the corresponding arene. This is more common with primary amines and can be minimized by ensuring anhydrous conditions.[1][2]
-
β-Hydride Elimination: This can occur from the palladium-amide intermediate, leading to a hydrodehalogenated arene and an imine or enamine. Bulky phosphine ligands tend to suppress this side reaction.[10]
-
Catalyst Deactivation: Iodide ions from aryl iodides can sometimes inhibit the catalyst by precipitating the palladium complex.[2][5]
Monitoring your reaction by TLC or LC-MS can help identify the formation of these byproducts.
Troubleshooting Workflow
Below is a logical workflow to troubleshoot low yields in your Buchwald-Hartwig amination reaction.
Caption: A step-by-step workflow for troubleshooting low yields in Buchwald-Hartwig amination reactions.
Experimental Protocols
General Protocol for a Buchwald-Hartwig Amination Screening Reaction
This protocol is a starting point for optimizing your reaction.
-
Preparation: To a dry Schlenk tube or reaction vial under an inert atmosphere (Argon), add the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the DPEphos-Cy ligand (0.022 mmol, 2.2 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the reaction vial.
-
Solvent and Reaction: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Heating and Monitoring: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Catalyst Loading of Bis(2-dicyclohexylphosphinophenyl)ether (DPEPhos)
Welcome to the technical support center for optimizing catalyst loading of Bis(2-dicyclohexylphosphinophenyl)ether (DPEPhos). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency and success of your chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is DPEPhos and where is it commonly used?
A1: DPEPhos is a bidentate phosphine ligand widely used in palladium-catalyzed cross-coupling reactions. Its primary applications are in Suzuki-Miyaura couplings (formation of C-C bonds) and Buchwald-Hartwig aminations (formation of C-N bonds). These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Q2: What is a typical catalyst loading range for DPEPhos in cross-coupling reactions?
A2: A general starting point for catalyst loading in reactions utilizing ligands like DPEPhos is between 0.5 and 5 mol% of the palladium precursor.[1] However, the optimal loading is highly dependent on the specific substrates, reaction conditions, and the desired balance between reaction rate and cost-effectiveness. For large-scale synthesis, minimizing catalyst loading is a key objective.
Q3: What is the recommended Palladium (Pd) to DPEPhos ratio?
A3: For bidentate ligands like DPEPhos, a Pd:Ligand ratio of 1:1 to 1:1.5 is common. An excess of the ligand can sometimes be beneficial for catalyst stability. However, a large excess of the phosphine ligand can in some cases inhibit the reaction by forming inactive bis-phosphine palladium complexes.
Q4: How do I choose the right palladium precursor to use with DPEPhos?
A4: Common palladium precursors include Pd(OAc)₂ (palladium(II) acetate) and Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)). Pd(OAc)₂ is often used and is reduced in situ to the active Pd(0) species. Pd₂(dba)₃ is already a Pd(0) source. The choice can be influenced by the specific reaction, with Pd(OAc)₂ sometimes being a more stable and less expensive option.
Q5: My reaction is sluggish or stalls. What are the first things to check?
A5: If your reaction is not proceeding as expected, first ensure that all reagents and solvents are pure and anhydrous, and that the reaction is being conducted under a strict inert atmosphere (e.g., argon or nitrogen). Oxygen can deactivate the Pd(0) catalyst. Also, verify that the base is strong enough for the specific coupling partners and is of high quality.
Troubleshooting Guide
Issue 1: Low to No Conversion of Starting Material
Possible Causes & Solutions
-
Inactive Catalyst:
-
Oxidation: The active Pd(0) catalyst is sensitive to oxygen. Ensure all solvents and reagents are thoroughly degassed, and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[1]
-
Improper Pre-catalyst Activation: If using a Pd(II) precursor like Pd(OAc)₂, it may not be effectively reducing to the active Pd(0) species. The phosphine ligand itself can act as a reductant.[2] Gentle heating of the palladium precursor and DPEPhos mixture in the solvent for a short period before adding the other reagents can sometimes facilitate the formation of the active catalyst.
-
Catalyst Poisoning: Impurities in the starting materials or solvents, such as sulfur or other coordinating functional groups, can poison the catalyst.[1] Ensure the purity of all components.
-
-
Suboptimal Reaction Conditions:
-
Insufficient Temperature: Many cross-coupling reactions require elevated temperatures (e.g., 80-120 °C) to proceed at a reasonable rate.[1]
-
Incorrect Base: The choice of base is critical. For Suzuki couplings, inorganic bases like K₂CO₃ or K₃PO₄ are common, while Buchwald-Hartwig aminations often require stronger, non-nucleophilic bases like NaOtBu or LHMDS.[1] The base must be strong enough to participate in the catalytic cycle but not so strong as to cause substrate decomposition.
-
Poor Solvent Choice: The solvent must be able to dissolve the reactants and the catalytic species. Common choices for DPEPhos-catalyzed reactions include toluene, dioxane, and THF. Ensure the solvent is anhydrous.
-
Issue 2: Formation of Significant Byproducts (e.g., Homocoupling, Protodeboronation)
Possible Causes & Solutions
-
Homocoupling of Boronic Acid (in Suzuki Reactions): This is often caused by the presence of oxygen. Rigorous degassing of all reagents and the reaction vessel is crucial.
-
Protodeboronation of Boronic Acid (in Suzuki Reactions): This occurs when the boronic acid reacts with water or other protic sources, replacing the boron group with a hydrogen atom. Using anhydrous conditions and a suitable base can minimize this side reaction. Sometimes, using a boronate ester (e.g., a pinacol ester) can increase stability.
-
Side Reactions from Base: If a very strong base is used, it may react with functional groups on the substrates. A careful screening of bases is recommended.
Issue 3: Catalyst Deactivation During the Reaction
Possible Causes & Solutions
-
Thermal Degradation: At excessively high temperatures, the catalyst complex can decompose. It is important to find the optimal temperature that provides a good reaction rate without causing significant catalyst degradation.
-
Product Inhibition: In some cases, the product of the reaction can coordinate to the palladium center and inhibit further catalytic turnover.
-
Ligand Degradation: Under harsh conditions, the DPEPhos ligand itself can undergo degradation, for example, through C-O bond activation, although this is more of a concern at very high temperatures.
Data Presentation
Table 1: General Parameters for Optimizing DPEPhos Catalyst Loading in Buchwald-Hartwig Amination
| Parameter | Typical Range | Considerations |
| Pd Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Choice can affect catalyst activation and stability. |
| Catalyst Loading | 0.5 - 5 mol% | Lower loadings are more cost-effective for large-scale synthesis. |
| Pd:DPEPhos Ratio | 1:1 - 1:1.5 | Excess ligand can enhance stability but may inhibit the reaction at high concentrations. |
| Base | NaOtBu, KOtBu, K₃PO₄, Cs₂CO₃ | Must be strong enough for the specific amine and aryl halide. |
| Solvent | Toluene, Dioxane, THF | Must be anhydrous and capable of dissolving all reaction components. |
| Temperature | 80 - 120 °C | Higher temperatures are often needed for less reactive aryl chlorides. |
Table 2: Illustrative Example of Catalyst Loading Optimization for a Suzuki-Miyaura Coupling
Reaction: Aryl Bromide + Arylboronic Acid → Biaryl Conditions: Pd(OAc)₂/DPEPhos, K₃PO₄, Toluene, 100 °C, 12 h
| Entry | Pd(OAc)₂ (mol%) | DPEPhos (mol%) | Yield (%) |
| 1 | 2.0 | 2.2 | 95 |
| 2 | 1.0 | 1.1 | 92 |
| 3 | 0.5 | 0.55 | 85 |
| 4 | 0.1 | 0.11 | 60 (incomplete conversion) |
Note: This data is illustrative and the optimal conditions will vary depending on the specific substrates.
Experimental Protocols
Protocol 1: General Procedure for a DPEPhos-Catalyzed Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: In a separate vial, weigh the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%) and DPEPhos (0.011 mmol, 1.1 mol%).
-
Inert Atmosphere: Seal the Schlenk flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed solvent (e.g., toluene, 5 mL) to the Schlenk flask via syringe.
-
Catalyst Introduction: Add the palladium precursor and DPEPhos to the reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the required time (monitor by TLC or GC/LC-MS).
-
Work-up: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for a DPEPhos-Catalyzed Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 2 mol% Pd), DPEPhos (0.022 mmol, 2.2 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive flow of inert gas, add the aryl halide (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.), followed by the degassed solvent (e.g., toluene, 5 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the required time (monitor by TLC or GC/LC-MS).
-
Work-up: Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low or no yield in DPEPhos-catalyzed reactions.
Caption: Generalized catalytic cycle for Pd/DPEPhos cross-coupling reactions.
References
Effect of solvent and base on DPEphos-Cy catalyzed reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for DPEphos-Cy catalyzed cross-coupling reactions. The information is designed to help resolve common experimental issues and optimize reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for a DPEphos-Cy catalyzed reaction?
A1: The choice of solvent is critical and can significantly impact reaction rate and yield. Aprotic, nonpolar to polar solvents are commonly used. Toluene, dioxane, and THF are frequent choices and must be thoroughly degassed to prevent oxygen from deactivating the palladium catalyst.[1] The optimal solvent is substrate-dependent. For instance, in certain Buchwald-Hartwig aminations, m-xylene has been found to provide high selectivity for the desired monosubstituted product.[2] For Suzuki-Miyaura couplings, the addition of water to organic solvents like toluene or DMF is often beneficial and can be crucial for the activity of inorganic bases.[3][4]
Q2: How do I select the appropriate base for my DPEphos-Cy catalyzed cross-coupling reaction?
A2: Base selection is highly dependent on the specific reaction (e.g., Buchwald-Hartwig, Suzuki-Miyaura) and the functional groups present on your substrates.[5]
-
For base-sensitive substrates: Weaker bases like cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄) are recommended to avoid degradation of functional groups like esters or nitro groups.[3][6]
-
For general applications: Strong, non-coordinating bases such as sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu) often lead to higher reaction rates, particularly in C-N bond formation.[7]
-
In Suzuki-Miyaura reactions: Inorganic bases like carbonates and phosphates generally provide higher yields compared to organic bases.[3] The base activates the organoboron species, facilitating the crucial transmetalation step.[3][6]
Q3: My reaction is sluggish or shows low conversion. What are the potential causes and solutions?
A3: Low conversion can stem from several factors:
-
Catalyst Deactivation: Oxygen can deactivate the palladium catalyst. Ensure all solvents and reagents are properly degassed and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[5][7]
-
Ligand Degradation: At elevated temperatures, the DPEphos ligand may undergo C-O bond activation, leading to catalyst degradation.[6] If high temperatures are required, consider screening alternative, more thermally stable ligands.
-
Inefficient Pre-catalyst Activation: If using a Pd(II) source like Pd(OAc)₂, ensure that the active Pd(0) species is being generated. This may require a pre-activation step where the Pd(II) source and ligand are stirred together, sometimes at an elevated temperature or in the presence of the base, before adding the substrates.
-
Poorly Soluble Base: Ensure the chosen base is sufficiently soluble or is a fine, well-dispersed powder to ensure effective interaction with the catalytic system.[3]
Q4: I am observing significant hydrodehalogenation as a side product. How can this be minimized?
A4: Hydrodehalogenation, the replacement of a halide with a hydrogen atom, is a common side reaction. To minimize it, consider the following adjustments:
-
Optimize the Base: Using a weaker or less sterically hindered base can sometimes reduce the rate of this side reaction.[3]
-
Lower the Reaction Temperature: Higher temperatures can favor side reactions, so running the reaction at the lowest effective temperature is advisable.[3]
-
Solvent Choice: The polarity of the solvent can influence the rates of competing reaction pathways. Screening different solvents may help to suppress hydrodehalogenation.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Product Formation | Inactive catalyst due to oxygen exposure. | Ensure solvents are rigorously degassed and the reaction is maintained under an inert atmosphere. |
| Poorly soluble base. | Use a finely powdered base and ensure vigorous stirring. Consider a solvent system that improves base solubility.[3] | |
| Incompatible ligand for the specific transformation. | While DPEphos-Cy is versatile, some substrate combinations may require a different ligand. For example, a Pd/DPEphos system was found to be inactive for a specific Buchwald-Hartwig amination.[8] Consider screening other ligands like XPhos or SPhos.[7] | |
| Formation of Side Products (e.g., Hydrodehalogenation) | Reaction temperature is too high. | Reduce the reaction temperature and monitor for changes in product distribution.[3] |
| Base is too strong or sterically hindered. | Screen weaker bases such as K₃PO₄ or Cs₂CO₃.[3] | |
| Ligand Degradation | High reaction temperatures. | DPEphos-type ligands can undergo C-O bond cleavage at elevated temperatures.[6] If possible, lower the reaction temperature or consider a more robust ligand. |
| Inconsistent Results | Impurities in starting materials or solvent. | Ensure the purity of substrates and solvents. Impurities can poison the catalyst. Use anhydrous, high-purity solvents. |
| Inconsistent inert atmosphere. | Check for leaks in your reaction setup to ensure a consistently inert environment. |
Data Presentation
Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield
The following table summarizes the performance of various bases in the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid, catalyzed by a palladium complex. While not specific to DPEphos-Cy, it provides a general trend for base effectiveness in this type of reaction.
| Entry | Base | Yield (%) | Notes |
| 1 | K₃PO₄ | 95-99 | Generally provides high yields and is compatible with many functional groups.[3][9] |
| 2 | K₂CO₃ | 90-98 | A widely used and effective base.[6][9] |
| 3 | Na₂CO₃ | 98 | Can be highly effective, as demonstrated in some studies.[9] |
| 4 | Cs₂CO₃ | 92-96 | Often used for base-sensitive substrates.[6] |
| 5 | NaOH | ~70 | Strong base, but its high basicity can sometimes lead to side reactions.[6] |
| 6 | KOH | 70-90 | Similar to NaOH, can be detrimental in some cases due to high basicity.[6] |
| 7 | KF | Moderate to High | Fluoride ions are thought to play a unique role in activating the boronic acid.[6] |
| 8 | Triethylamine (TEA) | Low to Moderate | Organic bases are generally less effective than inorganic bases in Suzuki couplings.[9] |
Data compiled from multiple sources for illustrative purposes. Yields are highly dependent on the specific substrates, ligand, and reaction conditions.[3][6][9]
Table 2: Influence of Solvent on Buchwald-Hartwig Amination
The choice of solvent can significantly affect the outcome of C-N coupling reactions. The following data, while not specific to DPEphos-Cy, illustrates the impact of the solvent on product distribution.
| Solvent | Product Distribution (Mono- vs. Di-arylation) | General Observations |
| Toluene | Favorable for many aminations.[7] | A common and effective solvent for cross-coupling.[1][7] |
| Dioxane | Can be effective, but outcomes vary.[7] | Another frequently used solvent in palladium catalysis. |
| THF | Effective, especially with certain bases.[7] | Often used, but its lower boiling point limits the reaction temperature. |
| m-Xylene | High selectivity towards monosubstituted product in a specific case.[2] | A higher boiling point alternative to toluene. |
| DMF | Can be an effective solvent, sometimes used with water.[1][10] | A polar aprotic solvent that can influence reaction pathways. |
Experimental Protocols
General Protocol for a DPEphos-Cy Catalyzed Buchwald-Hartwig Amination
This protocol is a representative procedure and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)
-
DPEphos-Cy ligand (0.022 mmol, 2.2 mol%)
-
Base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (argon or nitrogen), add the palladium precursor, DPEphos-Cy ligand, and the base.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the mixture for 5-10 minutes at room temperature to allow for pre-catalyst formation.
-
Add the aryl halide and the amine to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[7]
Visualizations
References
- 1. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Preventing catalyst deactivation in Suzuki coupling with DPEphos-Cy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using the DPEphos-Cy ligand in Suzuki coupling reactions. The focus is on preventing catalyst deactivation to ensure robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of catalyst deactivation in Suzuki coupling reactions using DPEphos-Cy?
A1: Catalyst deactivation in Suzuki coupling with DPEphos-Cy primarily stems from several factors:
-
Oxygen Sensitivity: The active Pd(0) species is susceptible to oxidation in the presence of oxygen, leading to the formation of inactive palladium black.[1][2] Similarly, the phosphine ligand itself can be oxidized, diminishing its ability to coordinate with the palladium center.[2]
-
Impure Reagents: Impurities in starting materials, such as the aryl halide or boronic acid, can act as catalyst poisons.[1] Elemental sulfur, for instance, has been identified as a potent palladium catalyst poison.[1]
-
Suboptimal Reaction Conditions: Incorrect selection of base, solvent, or temperature can lead to catalyst degradation or the promotion of side reactions that consume the catalyst.[3][4]
-
Protodeboronation: The boronic acid can undergo protodeboronation, a side reaction where the C-B bond is cleaved, especially under harsh basic conditions or at elevated temperatures.[5][6] This not only reduces the yield of the desired product but can also lead to an imbalance in the catalytic cycle, potentially contributing to catalyst deactivation.
Q2: How can I prevent the formation of palladium black in my reaction?
A2: The formation of palladium black, an inactive form of palladium, is a common sign of catalyst decomposition. To prevent this, rigorous exclusion of oxygen is critical.[2] This can be achieved by:
-
Thorough Degassing: Degas all solvents and the reaction mixture by bubbling an inert gas (argon or nitrogen) through them or by using freeze-pump-thaw cycles.[2]
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas (argon or nitrogen) throughout the entire process.
-
Use of High-Purity Reagents: Ensure that all reagents are free from impurities that could promote catalyst decomposition.[1]
Q3: What is the role of the base in catalyst stability, and how do I choose the right one?
A3: The base plays a critical role in the Suzuki coupling's catalytic cycle, primarily by activating the boronic acid for transmetalation.[7] However, the choice and strength of the base can also impact catalyst stability.
-
Function: The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the organic group to the palladium center.[7]
-
Impact on Stability: A base that is too strong or used in excess can promote side reactions, such as protodeboronation of the boronic acid or degradation of the ligand.[5] Milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred.[6] The choice of base can be substrate-dependent and may require empirical optimization.[8]
Q4: Can the choice of solvent affect the stability of the DPEphos-Cy catalyst?
A4: Yes, the solvent system is crucial for both reaction efficiency and catalyst stability.
-
Solubility: The solvent must effectively dissolve the reactants, catalyst, and base. Often, a mixture of an organic solvent (e.g., dioxane, toluene, THF) and water is used to accommodate both the organic substrates and the inorganic base.[9]
-
Degassing and Purity: Solvents must be thoroughly degassed to remove dissolved oxygen.[2] Solvent impurities can also act as catalyst poisons.[9]
-
Viscosity and Mass Transfer: The viscosity of the solvent can influence the reaction kinetics by affecting mass transfer.[9]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues related to catalyst deactivation when using DPEphos-Cy in Suzuki coupling reactions.
| Observed Issue | Potential Cause | Recommended Action(s) |
| Reaction fails to initiate or stalls at low conversion. | Catalyst Deactivation at the Outset: Presence of oxygen or impurities in reagents. | 1. Ensure all solvents have been rigorously degassed.[2]2. Verify the purity of aryl halide, boronic acid, and base. Consider recrystallization or purification if necessary.[1]3. Use a fresh bottle of DPEphos-Cy and palladium precursor. |
| Formation of a black precipitate (Palladium Black). | Decomposition of the Pd(0) Catalyst: Primarily due to the presence of oxygen. | 1. Improve degassing techniques (e.g., use freeze-pump-thaw cycles for solvents).2. Maintain a positive pressure of inert gas throughout the reaction setup and duration.[2]3. Check for leaks in the reaction apparatus. |
| Significant formation of homocoupling product from the boronic acid. | Presence of Pd(II) Species and/or Oxygen: Pd(II) can promote homocoupling, and oxygen can facilitate the regeneration of Pd(II) from Pd(0).[10] | 1. Thoroughly degas the reaction mixture.[10]2. Consider using a Pd(0) precatalyst directly instead of a Pd(II) source that requires in situ reduction.[5] |
| Protodeboronation of the boronic acid is observed. | Harsh Reaction Conditions: Strong base, high temperature, or presence of excess water. | 1. Screen milder bases such as KF or K₂CO₃.[5]2. Attempt the reaction at a lower temperature.[5]3. If possible with the chosen base, consider running the reaction under anhydrous conditions.[5] |
| Low and inconsistent yields. | Multiple Contributing Factors: A combination of impure reagents, insufficient degassing, and non-optimal reaction conditions. | 1. Systematically review each component of the reaction: reagent purity, solvent degassing, base selection, and temperature control.[1][2][5]2. Run a small-scale control reaction with previously validated, high-purity reagents to isolate the problematic variable. |
Experimental Protocols
General Protocol for a Robust Suzuki Coupling using DPEphos-Cy
This protocol is a general guideline and may require optimization for specific substrates.
Reagents and Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 0.01 equiv)
-
DPEphos-Cy (0.022 mmol, 0.022 equiv)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Degassed 1,4-Dioxane (5 mL)
-
Degassed Water (0.5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, arylboronic acid, Pd₂(dba)₃, DPEphos-Cy, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed 1,4-dioxane and degassed water via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Key Relationships
To better understand the factors leading to catalyst deactivation and the preventative measures, the following diagrams illustrate the logical relationships and workflows.
Caption: Causes of catalyst deactivation and preventative measures.
Caption: A systematic workflow for troubleshooting low-yielding reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. On decomposition, degradation, and voltammetric deviation: the electrochemist's field guide to identifying precatalyst transformation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. arodes.hes-so.ch [arodes.hes-so.ch]
- 10. Yoneda Labs [yonedalabs.com]
Technical Support Center: Troubleshooting Side Reactions in Heck Coupling with Bis(2-dicyclohexylphosphinophenyl)ether (DPEPhos)
For researchers, scientists, and drug development professionals utilizing the Heck coupling reaction with the Bis(2-dicyclohexylphosphinophenyl)ether (DPEPhos) ligand, achieving high yields and selectivities is paramount. However, various side reactions can occur, leading to undesired byproducts and complicating purification. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in Heck coupling reactions using DPEPhos?
A1: While DPEPhos is a robust ligand designed to promote efficient Heck coupling, several side reactions can still occur. The most prevalent issues include:
-
Double Bond Isomerization: The palladium hydride species formed during the catalytic cycle can re-add to the product alkene, leading to migration of the double bond to a thermodynamically more stable position. This is a common issue in Heck reactions and can be influenced by the ligand, base, and reaction time.[1][2]
-
Formation of Regioisomers: While the Heck reaction is known for its stereoselectivity, the regioselectivity can be a challenge, especially with certain substrates. The use of bidentate phosphine ligands like DPEPhos can influence the regioselectivity by favoring a cationic pathway, which is governed more by electronic factors than steric hindrance.[2] This can sometimes lead to the formation of the branched instead of the desired linear product, or vice-versa, depending on the substrate.
-
Homocoupling of the Aryl Halide (Glaser-type coupling): This side reaction leads to the formation of a biaryl compound from the starting aryl halide. It is more commonly observed at higher temperatures and with certain palladium catalyst precursors.
-
Reduction of the Aryl Halide: The aryl halide can be reduced to the corresponding arene, consuming the starting material and reducing the overall yield of the desired Heck product.
-
Palladium Black Formation: Precipitation of palladium metal (palladium black) from the reaction mixture is a sign of catalyst decomposition. This leads to a decrease in the concentration of the active catalytic species and can halt the reaction prematurely.
Q2: How does DPEPhos influence the regioselectivity of the Heck reaction?
A2: DPEPhos, as a bidentate phosphine ligand, plays a significant role in directing the regioselectivity of the Heck coupling. Bidentate ligands can promote a cationic pathway for the reaction, especially when used with substrates bearing non-coordinating anions like triflates. In the cationic pathway, the regioselectivity is primarily controlled by electronic factors, favoring the addition of the aryl group to the more electron-deficient carbon of the alkene. This is in contrast to the neutral pathway, often observed with monodentate ligands, where steric factors dominate, and the aryl group adds to the less sterically hindered carbon.[2] The specific outcome will depend on the electronic properties of the substituents on the alkene.
Q3: Can the DPEPhos ligand itself degrade under Heck reaction conditions?
A3: While phosphine ligands are generally stable, they can undergo degradation under certain conditions. One potential degradation pathway for ether-containing phosphine ligands like DPEPhos is the cleavage of the C-O bond in the ligand backbone. This can be promoted by the palladium catalyst at elevated temperatures. Such degradation would lead to the formation of catalytically less active or inactive species, contributing to lower reaction yields. Researchers should be mindful of the thermal stability of the ligand and avoid unnecessarily high reaction temperatures for prolonged periods.
Troubleshooting Guides
This section provides structured guidance for addressing common problems encountered during Heck coupling reactions using the DPEPhos ligand.
Problem 1: Low Yield of the Desired Heck Product
| Possible Cause | Suggested Solution |
| Catalyst Inactivity or Decomposition | Ensure the palladium precursor and DPEPhos ligand are of high purity and handled under an inert atmosphere to prevent oxidation. Consider using a pre-formed Pd-DPEPhos complex. If palladium black is observed, try adding a co-solvent that can better solubilize the catalyst or using a phase-transfer catalyst in biphasic systems.[3] |
| Suboptimal Reaction Temperature | The optimal temperature can be substrate-dependent. If the reaction is sluggish, a gradual increase in temperature may be beneficial. However, excessively high temperatures can lead to ligand degradation and increased side reactions. A screening of temperatures (e.g., 80°C, 100°C, 120°C) is recommended. |
| Incorrect Base | The choice and amount of base are crucial. Inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used. The base should be strong enough to neutralize the HX formed but not so strong as to promote undesired side reactions. A screen of different bases may be necessary. |
| Poor Substrate Reactivity | For less reactive aryl halides (e.g., chlorides), longer reaction times, higher catalyst loadings, or the use of additives might be required. |
Problem 2: Significant Formation of Isomerized Alkene Byproducts
| Possible Cause | Suggested Solution |
| Reversible β-Hydride Elimination | This is an inherent feature of the Heck catalytic cycle.[2] To minimize isomerization, try to keep the reaction time as short as possible. Once the starting material is consumed (as monitored by TLC or GC), the reaction should be quenched. |
| Reaction Conditions Favoring Isomerization | High temperatures and prolonged reaction times can favor the formation of the thermodynamically more stable isomerized product.[2] Consider running the reaction at a lower temperature for a longer duration. The choice of base can also influence the rate of isomerization. |
| Use of Additives | In some cases, the addition of certain salts can suppress double bond isomerization. For intramolecular Heck reactions, conducting the reaction in supercritical CO₂ has been shown to significantly reduce isomerization.[4] |
Problem 3: Poor Regioselectivity (Formation of Unwanted Regioisomers)
| Possible Cause | Suggested Solution |
| Ambiguous Electronic or Steric Bias of the Alkene | For alkenes where the electronic and steric factors are not strongly differentiating, a mixture of regioisomers can be expected. |
| Influence of the Cationic Pathway | Since DPEPhos can promote the cationic pathway, the regioselectivity will be influenced by the electronic nature of the alkene. If the undesired regioisomer is being formed, it might be necessary to switch to a different class of ligand (e.g., a monodentate phosphine) to favor the neutral pathway, where steric factors are more dominant. |
| Solvent Effects | The polarity of the solvent can influence the reaction pathway and, consequently, the regioselectivity. A screen of solvents with varying polarities (e.g., toluene, DMF, NMP) may help to improve the desired regioselectivity. |
Experimental Protocols
Below are representative experimental protocols for Heck coupling reactions utilizing a Pd/DPEPhos catalytic system. These should be adapted and optimized for specific substrates.
Protocol 1: Heck Coupling of an Aryl Bromide with Styrene
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and DPEPhos (0.024 mmol, 2.4 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
-
Reagent Addition: Add the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv) followed by the solvent (e.g., DMF or NMP, 5 mL).
-
Alkene Addition: Add styrene (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for the required time (monitor by TLC or GC, typically 12-24 hours).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Heck Coupling of an Aryl Triflone with Butyl Acrylate
-
Reaction Setup: In a glovebox or under a stream of inert gas, charge a reaction vial with Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), DPEPhos (0.036 mmol, 3.6 mol%), and the aryl triflate (1.0 mmol, 1.0 equiv).
-
Reagent Addition: Add the base (e.g., Cy₂NMe, 1.5 mmol, 1.5 equiv) and the solvent (e.g., toluene or dioxane, 4 mL).
-
Alkene Addition: Add butyl acrylate (1.5 mmol, 1.5 equiv).
-
Reaction Conditions: Seal the vial and heat the mixture in a preheated oil bath at the desired temperature (e.g., 80-100 °C) until the starting material is consumed (as monitored by GC or LC-MS).
-
Work-up and Purification: Follow a similar work-up and purification procedure as described in Protocol 1.
Signaling Pathways and Experimental Workflows
To visualize the logical relationships in troubleshooting and the Heck catalytic cycle, the following diagrams are provided.
Caption: Troubleshooting logic for common Heck coupling issues.
Caption: The Heck catalytic cycle with a key side reaction pathway.
References
Improving regioselectivity in reactions with DPEphos-Cy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving the DPEphos-Cy ligand, with a specific focus on improving regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is DPEphos-Cy and what are its common applications?
A1: DPEphos-Cy is the common name for Bis(2-dicyclohexylphosphinophenyl)ether.[1] It is a bulky, electron-rich phosphine ligand used in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and other C-C, C-N, and C-O bond-forming reactions.[2][3] Its steric bulk is a key feature that influences the reactivity and selectivity of the catalytic system.[4]
Q2: What is regioselectivity and why is it important in reactions with DPEphos-Cy?
A2: Regioselectivity is the preference for bond-making or bond-breaking in one direction over all other possible directions. In the context of cross-coupling reactions, it refers to the selective reaction at one specific position on a molecule that has multiple potential reactive sites. Achieving high regioselectivity is crucial for synthesizing a specific desired isomer of a target molecule, which is particularly important in drug development where a specific isomer may have the desired biological activity while others could be inactive or even harmful. The choice of ligand, such as DPEphos-Cy, plays a critical role in controlling this selectivity.[5][6]
Q3: How does the structure of DPEphos-Cy influence regioselectivity?
A3: The bulky dicyclohexylphosphino groups of DPEphos-Cy significantly increase the steric hindrance around the palladium center. This steric bulk can influence regioselectivity in several ways:
-
Favors Monoligated Species: It promotes the formation of a 12-electron monoligated palladium intermediate (L1Pd), which is often the catalytically active species in many cross-coupling reactions.[7] This can lead to different regiochemical outcomes compared to less bulky ligands that favor diligated species.[8][9]
-
Directs Oxidative Addition: The steric hindrance can direct the palladium catalyst to oxidatively add to the less sterically hindered position on a polyhalogenated or otherwise polysubstituted substrate.
-
Influences Reductive Elimination: The ligand's properties can affect the rate of reductive elimination from different isomeric intermediates, thereby influencing the final product distribution.[10]
Troubleshooting Guide: Improving Regioselectivity
Issue: Poor or incorrect regioselectivity in a cross-coupling reaction.
When you observe a mixture of regioisomers or the formation of an undesired isomer, the following factors should be investigated and optimized.
Ligand Modification
While you are using DPEphos-Cy, subtle changes to the ligand structure or using a different class of bulky ligand can sometimes be necessary to fine-tune regioselectivity.
-
Troubleshooting Tip: If DPEphos-Cy is not providing the desired selectivity, consider screening other bulky phosphine ligands. The choice of ligand is a powerful tool for controlling regioselectivity in palladium-catalyzed reactions.[5][6]
Solvent Effects
The polarity of the solvent can have a profound impact on the reaction pathway and, consequently, the regioselectivity.
-
Troubleshooting Tip: If your reaction in a nonpolar solvent like toluene or THF gives poor selectivity, try switching to a more polar aprotic solvent like DMF, DMAc, or acetonitrile, or a polar protic solvent mixture.[9][11] The change in solvent can alter the energies of the transition states leading to different regioisomers.[9]
Base Selection
The choice of base can influence both the reaction rate and the regioselectivity.[10]
-
Troubleshooting Tip: Screen a variety of bases, including inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and organic bases (e.g., DBU, Et₃N). The nature of the base can affect the transmetalation step in Suzuki couplings or the deprotonation of the amine in Buchwald-Hartwig aminations, which can in turn influence the regiochemical outcome.[10]
Temperature and Reaction Time
Reaction kinetics can be manipulated to favor the formation of one regioisomer over another.
-
Troubleshooting Tip: Try running the reaction at a lower temperature. This may favor the thermodynamically more stable product. Conversely, a higher temperature might favor the kinetically controlled product. Monitor the reaction over time to see if the ratio of isomers changes, which could indicate product isomerization.
Substrate Modifications
In some cases, modifying the substrate can be the most effective way to achieve the desired regioselectivity.
-
Troubleshooting Tip: If possible, consider changing the leaving group on your substrate. For example, in a molecule with both a chloro and a triflate group, the choice of ligand can direct the reaction to either site.[6][12] Also, adding or modifying a directing group on the substrate can steer the catalyst to a specific position through non-covalent interactions.[13]
Data Presentation: Ligand Effects on Regioselectivity
The following table summarizes literature data on how the choice of a bulky phosphine ligand can influence the regioselectivity in a Suzuki-Miyaura coupling of 3-substituted allylboronates with aryl halides.
| Entry | Ligand | Solvent | Base | α/γ Ratio | Yield (%) | Reference |
| 1 | SPhos (L1) | THF/H₂O | K₃PO₄ | 1:19 | 65 | [5] |
| 2 | RuPhos (L2) | THF/H₂O | K₃PO₄ | 1:19 | 72 | [5] |
| 3 | L3 | THF/H₂O | K₃PO₄ | 1:19 | 91 | [5] |
| 4 | t-BuXPhos (L6) | MeCN/H₂O | K₃PO₄ | >19:1 | 83 | [5] |
This table illustrates that by changing the bulky phosphine ligand from SPhos/RuPhos to t-BuXPhos, the regioselectivity of the coupling can be completely reversed from favoring the γ-product to favoring the α-product.
Experimental Protocols
Key Experiment: Ligand-Controlled Regiodivergent Suzuki-Miyaura Coupling
This protocol is adapted from a study demonstrating how the choice of ligand can control the regioselectivity of the Suzuki-Miyaura coupling between an allylboronate and an aryl halide.[5]
α-Selective Coupling:
-
To an oven-dried vial equipped with a magnetic stir bar, add Pd₂(dba)₃ (5.5 mg, 0.006 mmol, 2 mol %), and t-BuXPhos (10.2 mg, 0.024 mmol, 4 mol %).
-
The vial is sealed with a Teflon-lined cap, and the atmosphere is replaced with argon.
-
Add the aryl halide (0.3 mmol, 1.0 equiv), the allylboronate (0.45 mmol, 1.5 equiv), and K₃PO₄ (127 mg, 0.6 mmol, 2.0 equiv).
-
Add acetonitrile (1.2 mL) and water (0.3 mL).
-
The reaction mixture is stirred vigorously at 70 °C for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired α-substituted product.
γ-Selective Coupling:
-
Follow the same procedure as for the α-selective coupling, but replace t-BuXPhos with ligand L3 (as described in the reference, 4 mol %).
-
Use THF (1.5 mL) and water (0.3 mL) as the solvent system.
-
The reaction is stirred at 40 °C for 12 hours.
-
Follow the same workup and purification procedure to afford the desired γ-substituted product.
Visualizations
Troubleshooting Workflow for Poor Regioselectivity
Caption: A flowchart for troubleshooting poor regioselectivity.
Factors Influencing Regioselectivity in Cross-Coupling Reactions
Caption: Key factors that control regioselectivity.
References
- 1. 434336-16-0 | this compound, 98% | DPEphos-Cy [aspirasci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. books.rsc.org [books.rsc.org]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wwjmrd.com [wwjmrd.com]
- 11. benchchem.com [benchchem.com]
- 12. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. | Semantic Scholar [semanticscholar.org]
- 13. Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate [repository.cam.ac.uk]
DPEphos-Cy ligand degradation pathways and prevention
Disclaimer: The following troubleshooting guide is based on documented degradation pathways for the parent DPEphos ligand. It is presumed that DPEphos-Cy, a derivative containing cyclohexyl phosphine moieties, will exhibit similar behavior, particularly concerning the core ether linkage.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for the DPEphos ligand framework?
A1: The most well-documented degradation pathway for the DPEphos ligand is the cleavage of the C-O ether bond. This C-O bond activation can occur even under relatively mild heating conditions (25-90 °C) in the presence of certain metal complexes, particularly those containing nucleophilic metal hydrides like ruthenium dihydride complexes.[1][2] The process results in the formation of phosphinophenolate products.[1]
Q2: What reaction conditions are known to promote the degradation of DPEphos?
A2: Degradation of DPEphos via C-O bond activation is promoted by the presence of nucleophilic metal hydrides.[1] The use of strongly donating co-ligands, such as N-heterocyclic carbenes (NHCs), can enhance the nucleophilicity of the metal hydrides, making the C-O bond cleavage more facile.[1] Additionally, high temperatures can contribute to this degradation pathway.[1][2] Steric hindrance from bulky ligands can also promote the C-O bond activation.[1]
Q3: Are there other potential degradation pathways for phosphine ligands like DPEphos-Cy?
A3: Yes, in addition to C-O bond cleavage, phosphine ligands, in general, can undergo other degradation reactions. A very common pathway is oxidation of the trivalent phosphorus (P(III)) to the corresponding pentavalent phosphine oxide (P(V)).[3] This can be initiated by trace amounts of air, peroxides in solvents, or even some metal precursors.[3] Other potential, though less specifically documented for DPEphos, degradation routes include P-C bond cleavage at elevated temperatures and the formation of quaternary phosphonium salts in the presence of alkyl or aryl halides.[3]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Prevention Strategies |
| Low reaction yield or catalyst deactivation | DPEphos-Cy ligand degradation via C-O bond cleavage. | - If using a metal hydride, consider lowering the reaction temperature.[1] - Avoid strongly donating co-ligands if possible, as they can enhance hydride nucleophilicity.[1] - Minimize reaction time at elevated temperatures. |
| Oxidation of the phosphine to phosphine oxide. | - Ensure all solvents and reagents are rigorously degassed and handled under an inert atmosphere (e.g., nitrogen or argon).[3] - Use freshly distilled and peroxide-free solvents (e.g., THF).[3] | |
| Formation of unexpected side products | Generation of catalytically active or inactive species from ligand fragments. | - Analyze the crude reaction mixture by ³¹P NMR to identify potential phosphorus-containing byproducts.[2][4] - Compare the NMR spectrum to that of a known standard of DPEphos-Cy and its potential oxide. |
| Inconsistent reaction outcomes | Variability in the quality of DPEphos-Cy or other reagents. | - Store DPEphos-Cy under an inert atmosphere and in a cool, dark place to prevent slow degradation over time. - Periodically check the purity of the ligand by ³¹P NMR. |
Experimental Protocols
Protocol for Detecting DPEphos-Cy Degradation by ³¹P NMR Spectroscopy
This protocol outlines the steps to monitor for the potential degradation of DPEphos-Cy, specifically its oxidation to the corresponding phosphine oxide.
1. Materials and Equipment:
-
DPEphos-Cy sample (both fresh and from a reaction mixture)
-
Deuterated solvent (e.g., CDCl₃ or C₆D₆), deoxygenated
-
NMR tubes and caps
-
Inert atmosphere glovebox or Schlenk line
-
NMR spectrometer
2. Sample Preparation (under inert atmosphere):
-
In a glovebox or under a positive pressure of inert gas, accurately weigh approximately 5-10 mg of the DPEphos-Cy sample into a clean, dry vial.
-
Dissolve the sample in ~0.6 mL of the chosen deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Seal the NMR tube with a cap. For air-sensitive samples, it is advisable to use a J. Young valve NMR tube.
3. NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum. A typical acquisition might involve:
-
Pulse angle: 30-45°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 16-64 (adjust for concentration)
-
-
Reference the spectrum appropriately (e.g., using an external standard of 85% H₃PO₄).
4. Data Analysis:
-
The ³¹P NMR spectrum of the parent DPEphos ligand shows a single peak. The chemical shift for DPEphos-Cy is expected to be in a similar region.
-
The corresponding phosphine oxide will appear as a separate peak at a significantly different chemical shift (typically downfield). For example, triphenylphosphine oxide appears around 25-30 ppm, while triphenylphosphine is at -5 ppm. A similar shift is expected for DPEphos-Cy and its oxide.
-
The presence of a new peak in the phosphine oxide region of the spectrum of a used or aged DPEphos-Cy sample, which is absent in the spectrum of a fresh sample, indicates degradation via oxidation.
-
Integration of the peaks corresponding to the phosphine and the phosphine oxide can be used to quantify the extent of oxidation.
Visualizations
Caption: DPEphos C-O bond activation by a nucleophilic metal hydride.
Caption: Troubleshooting workflow for reactions involving DPEphos-Cy.
References
Technical Support Center: DPEphos-Cy in Cross-Coupling Reactions
Welcome to the Technical Support Center for DPEphos-Cy [bis(2-dicyclohexylphosphinophenyl)ether]. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of substrate steric hindrance on the performance of the DPEphos-Cy ligand in palladium-catalyzed cross-coupling reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you navigate challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is DPEphos-Cy and where is it commonly used?
A1: DPEphos-Cy is a bulky, electron-rich phosphine ligand of the diaryl ether-based DPEphos family. It is utilized in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, to facilitate the formation of carbon-carbon and carbon-nitrogen bonds. Its steric bulk is crucial for promoting the reductive elimination step and stabilizing the active catalytic species.
Q2: How does substrate steric hindrance generally affect the performance of DPEphos-Cy?
A2: Substrate steric hindrance, particularly from ortho-substituents on aryl halides or bulky nucleophiles, can significantly impact the efficiency of DPEphos-Cy catalyzed reactions. Increased steric bulk on the substrates can hinder their approach to the palladium center, potentially leading to lower reaction rates and yields. However, the bulky nature of DPEphos-Cy itself can sometimes mitigate these effects by creating a specific reaction pocket that favors certain sterically demanding couplings.
Q3: My Suzuki-Miyaura coupling reaction with a di-ortho-substituted aryl bromide is giving a low yield. What are the possible causes related to steric hindrance?
A3: Low yields in such cases can be attributed to several factors:
-
Inefficient Oxidative Addition: The steric bulk on the aryl bromide may impede the initial oxidative addition of the palladium catalyst.
-
Difficult Transmetalation: The sterically hindered environment around the palladium center can slow down the transmetalation step with the boronic acid derivative.
-
Catalyst Decomposition: At the higher temperatures often required for hindered substrates, the catalyst may decompose before the reaction reaches completion.
Q4: For a Buchwald-Hartwig amination with a sterically hindered aniline, what modifications to the reaction conditions should I consider?
A4: When dealing with sterically hindered anilines, consider the following adjustments:
-
Stronger Base: A stronger, non-nucleophilic base such as LHMDS or NaOtBu may be required to facilitate the deprotonation of the amine and promote the catalytic cycle.
-
Higher Temperature: Increasing the reaction temperature can help overcome the activation energy barrier associated with sterically demanding substrates.
-
Longer Reaction Time: Allow for a longer reaction time to accommodate the slower reaction rate.
-
Solvent Choice: The choice of solvent can influence the solubility of the reagents and the stability of the catalyst. Toluene and dioxane are commonly used and can be effective.
Troubleshooting Guide
| Problem | Potential Cause (related to Steric Hindrance) | Suggested Solution(s) |
| Low or No Conversion | Severe steric hindrance on the aryl halide (e.g., tri- or tetra-ortho-substituted) or the nucleophile prevents catalyst-substrate interaction. | - Increase catalyst and ligand loading (e.g., from 1-2 mol% to 3-5 mol%).- Increase reaction temperature in increments of 10-20 °C.- Switch to a less sterically hindered substrate if possible to confirm catalyst activity.- Consider a different class of ligand known for exceptional performance with highly hindered substrates (e.g., certain biaryl phosphines or N-heterocyclic carbenes). |
| Reaction Stalls at Partial Conversion | The sterically demanding product may be inhibiting the catalyst. Alternatively, the catalyst may be decomposing over the extended reaction times required for hindered substrates. | - Monitor the reaction by TLC or GC/MS to determine the point of stalling.- Try adding a fresh portion of catalyst and ligand to the stalled reaction.- Use a more robust palladium precatalyst. |
| Formation of Side Products (e.g., Dehalogenation) | Steric hindrance slows the desired cross-coupling pathway, allowing side reactions like dehalogenation of the aryl halide to become more prominent. | - Optimize the base and solvent system. A weaker base might suppress some side reactions, but could also slow the desired coupling.- Ensure a scrupulously inert atmosphere to minimize side reactions promoted by oxygen or moisture. |
Impact of Steric Hindrance on Suzuki-Miyaura Coupling Yields (Illustrative Data)
| Aryl Bromide | Number of Ortho-Substituents | Expected Yield (%) |
| 4-Bromotoluene | 0 | >95 |
| 2-Bromo-m-xylene | 1 | 80-90 |
| 2,6-Dimethylbromobenzene | 2 | 50-70 |
| 2,4,6-Triisopropylbromobenzene | 2 (bulky) | <40 |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a starting point for the coupling of an aryl bromide with a boronic acid using a Pd/DPEphos-Cy catalyst system.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
DPEphos-Cy
-
Aryl bromide
-
Arylboronic acid
-
Potassium phosphate (K₃PO₄), finely ground
-
Toluene, anhydrous
-
Water, degassed
-
Schlenk flask or sealed reaction vial
-
Magnetic stir bar
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
To a Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%), DPEphos-Cy (0.024 mmol, 2.4 mol%), the aryl bromide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Add anhydrous toluene (5 mL) and degassed water (0.5 mL) to the flask.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Reaction monitoring techniques for DPEphos-Cy catalyzed couplings
Welcome to the technical support center for DPEphos-Cy catalyzed coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Troubleshooting Guides
This section addresses specific issues that may arise during your DPEphos-Cy catalyzed coupling experiments.
Problem 1: Low or No Reaction Conversion
Q1: My Suzuki-Miyaura or Buchwald-Hartwig reaction using a DPEphos-Cy catalyst is showing low to no conversion of my starting materials. What are the potential causes and how can I troubleshoot this?
A1: Low or no conversion in DPEphos-Cy catalyzed couplings can stem from several factors, ranging from catalyst activity to reagent quality. Here is a step-by-step guide to diagnose and resolve the issue:
Possible Causes and Solutions:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or the catalyst may have been deactivated.
-
Solution:
-
Pre-catalyst Activation: If you are not using a pre-formed Pd(0) catalyst, ensure your reaction conditions are suitable for the in-situ reduction of the Pd(II) source. This can be influenced by the choice of base and solvent.[1][2]
-
Use Pre-formed Catalyst: Consider using a commercially available, pre-formed DPEphos-Cy palladium catalyst to ensure the presence of the active species.
-
Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (e.g., Argon or Nitrogen). Oxygen can oxidize and deactivate the Pd(0) catalyst.[3]
-
-
-
Impure Reagents: Impurities in your substrates, solvents, or base can act as catalyst poisons.
-
Solution:
-
Substrate Purity: Ensure your aryl halide and boronic acid/amine are of high purity. Recrystallize or purify as necessary.
-
Solvent and Base Quality: Use anhydrous, degassed solvents. Ensure your base is fresh and has been stored under inert conditions. Some bases can absorb water, which can negatively impact the reaction.
-
-
-
Sub-optimal Reaction Conditions: The temperature, solvent, or base may not be optimal for your specific substrates.
-
Solution:
-
Temperature: Gradually increase the reaction temperature. While some couplings proceed at room temperature, others require heating to overcome activation barriers.[2]
-
Solvent and Base Screening: Perform a small-scale screen of different solvents (e.g., Toluene, Dioxane, THF) and bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). The choice of base can be critical for both catalyst activation and substrate stability.[3][4]
-
-
-
Ligand Degradation: Although robust, phosphine ligands can degrade under harsh conditions.
-
Solution:
-
Check Ligand Integrity: If you suspect ligand degradation, you can analyze a sample of your ligand by ³¹P NMR.
-
Use Fresh Ligand: Ensure you are using a fresh batch of DPEphos-Cy.
-
-
Problem 2: Significant Formation of Side Products
Q2: I am observing significant side products in my DPEphos-Cy catalyzed reaction, such as homocoupling of the boronic acid (in Suzuki-Miyaura) or hydrodehalogenation of the aryl halide. How can I minimize these?
A2: The formation of side products is a common challenge in cross-coupling reactions. Here’s how to address them:
Common Side Reactions and Mitigation Strategies:
-
Boronic Acid Homocoupling (Suzuki-Miyaura): This occurs when two molecules of the boronic acid couple with each other.
-
Cause: Often promoted by the presence of oxygen or high catalyst loadings.[1]
-
Solution:
-
Thorough Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed and maintained under an inert atmosphere.[3]
-
Optimize Catalyst Loading: While counterintuitive, sometimes lowering the catalyst loading can reduce the rate of homocoupling relative to the desired cross-coupling.
-
-
-
Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom.
-
Cause: Can be caused by the presence of water or other protic impurities, or by certain bases and solvents acting as hydride sources.[5]
-
Solution:
-
Anhydrous Conditions: Use anhydrous solvents and reagents, and dry your glassware thoroughly.
-
Base and Solvent Choice: Screen different bases and solvents. For example, in some systems, switching from an alkoxide base to a carbonate or phosphate base can reduce hydrodehalogenation.[5]
-
-
-
Protodeboronation (Suzuki-Miyaura): The boronic acid is converted back to the corresponding arene.
-
Cause: Often promoted by excess water and/or a strong base.[6]
-
Solution:
-
Control Water Content: While a small amount of water can be beneficial in Suzuki-Miyaura couplings, excess water should be avoided.
-
Use a Milder Base: If protodeboronation is significant, consider using a milder base (e.g., K₂CO₃ or CsF).[6]
-
-
Frequently Asked Questions (FAQs)
Q3: How do I choose the optimal Palladium source and ligand (DPEphos-Cy) loading?
A3: The optimal catalyst loading is a balance between reaction efficiency and cost.
-
Starting Point: A good starting point for many DPEphos-Cy catalyzed couplings is 1-2 mol% of the palladium precursor and a 1:1 to 1:1.2 ratio of Palladium to DPEphos-Cy.
-
Optimization: If the reaction is sluggish, you can increase the catalyst loading to 3-5 mol%. Conversely, for highly efficient reactions, especially on a larger scale, you may be able to reduce the loading to as low as 0.1-0.5 mol%.[7] A screening of catalyst loadings is recommended to find the optimal level for your specific transformation.
Q4: What is the role of water in DPEphos-Cy catalyzed Suzuki-Miyaura couplings?
A4: The role of water in Suzuki-Miyaura couplings is complex. A small amount of water is often beneficial as it can facilitate the transmetalation step by promoting the formation of the active boronate species. However, excess water can lead to undesired side reactions such as protodeboronation of the boronic acid and hydrolysis of the catalyst.[1][6] Therefore, using a co-solvent system with a controlled amount of water (e.g., Toluene/H₂O or Dioxane/H₂O) is often a good strategy.
Q5: How can I monitor the progress of my DPEphos-Cy catalyzed reaction?
A5: Several analytical techniques can be used to monitor the reaction progress:
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the consumption of starting materials and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. It provides quantitative information on the conversion of starting materials and the formation of products and byproducts.[8]
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): A powerful technique for monitoring a wide range of compounds, providing quantitative data on reaction kinetics. This is particularly useful for non-volatile or thermally sensitive molecules.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, or ³¹P NMR can be used for in-situ or ex-situ monitoring of the reaction. ³¹P NMR is particularly useful for observing the catalyst and ligand speciation.[10]
Q6: My DPEphos-Cy catalyst appears to be deactivating over time, leading to a stalled reaction. What could be the cause and how can I prevent it?
A6: Catalyst deactivation is a common issue and can occur through several mechanisms:
-
Formation of Palladium Black: The formation of a black precipitate indicates the aggregation of Pd(0) into inactive bulk palladium.[6]
-
Prevention: Using a slightly higher ligand-to-metal ratio can sometimes help stabilize the active mononuclear palladium species. Also, ensure that the reaction temperature is not excessively high.
-
-
Ligand Degradation: The DPEphos-Cy ligand itself can degrade under certain conditions, for example, through C-O bond activation in the presence of nucleophilic metal hydrides.
-
Prevention: Avoid overly harsh reaction conditions (e.g., very high temperatures for extended periods).
-
-
Product Inhibition: The product of the reaction may coordinate to the palladium center more strongly than the starting materials, leading to catalyst inhibition.[11]
-
Mitigation: If product inhibition is suspected, running the reaction at a higher dilution may help.
-
Data Presentation
Table 1: Illustrative Effect of Catalyst Loading on Reaction Yield
This table provides an example of how catalyst loading can influence the yield of a generic Suzuki-Miyaura coupling using a DPEphos-Cy catalyst. The optimal loading is reaction-specific.
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 0.5 | 12 | 75 |
| 1.0 | 8 | 92 |
| 2.0 | 6 | 95 |
| 5.0 | 6 | 95 |
Data is illustrative and based on general trends observed in palladium-catalyzed cross-coupling reactions.
Table 2: Illustrative Influence of Base and Solvent on Reaction Outcome
This table illustrates the significant impact that the choice of base and solvent can have on the outcome of a DPEphos-Cy catalyzed Buchwald-Hartwig amination.
| Base | Solvent | Temperature (°C) | Yield (%) |
| K₃PO₄ | Toluene | 100 | 91 |
| K₂CO₃ | Toluene | 100 | 78 |
| Cs₂CO₃ | Toluene | 100 | 95 |
| K₃PO₄ | 1,4-Dioxane | 100 | 88 |
| Cs₂CO₃ | 1,4-Dioxane | 100 | 93 |
Data is illustrative and based on general principles of palladium-catalyzed amination reactions.
Experimental Protocols
Protocol 1: General Procedure for Monitoring a DPEphos-Cy Catalyzed Suzuki-Miyaura Coupling by UPLC-MS
This protocol provides a general method for monitoring the progress of a Suzuki-Miyaura reaction.
-
Reaction Setup:
-
To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid (1.2 equiv), the base (e.g., K₃PO₄, 2.0 equiv), the palladium source (e.g., Pd(OAc)₂, 0.02 equiv), and DPEphos-Cy (0.024 equiv).
-
Seal the vial with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes.
-
Add the degassed solvent (e.g., Toluene/H₂O 10:1) via syringe.
-
Place the reaction vial in a preheated heating block at the desired temperature (e.g., 100 °C) and begin stirring.
-
-
Sample Preparation for UPLC-MS Analysis:
-
At specified time points (e.g., t = 0, 1h, 2h, 4h, 8h, 24h), carefully withdraw a small aliquot (approx. 10-20 µL) of the reaction mixture using a syringe under a positive pressure of inert gas.
-
Immediately quench the aliquot in a vial containing a known volume of a suitable solvent (e.g., 1 mL of acetonitrile) and an internal standard.
-
Vortex the sample and filter it through a syringe filter (0.22 µm) into a UPLC vial.
-
-
UPLC-MS Method:
-
Column: Use a suitable reverse-phase column (e.g., C18).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Gradient: A typical gradient might be: 0-1 min (5% B), 1-5 min (5-95% B), 5-7 min (95% B), 7-7.1 min (95-5% B), 7.1-9 min (5% B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
MS Detection: Use electrospray ionization (ESI) in positive or negative mode, depending on the analytes. Monitor the m/z of the starting materials, product, and internal standard.
-
-
Data Analysis:
-
Integrate the peak areas of the starting materials and product.
-
Calculate the percent conversion and yield relative to the internal standard.
-
Protocol 2: General Procedure for Monitoring a DPEphos-Cy Catalyzed Buchwald-Hartwig Amination by GC-MS
This protocol is suitable for volatile and thermally stable substrates and products.
-
Reaction Setup:
-
Follow the reaction setup as described in Protocol 1, replacing the boronic acid with the amine (1.2 equiv) and using an appropriate base (e.g., NaOtBu, 1.4 equiv) and anhydrous solvent (e.g., Toluene).
-
-
Sample Preparation for GC-MS Analysis:
-
At specified time points, take an aliquot (approx. 10-20 µL) of the reaction mixture.
-
Quench the aliquot in a vial containing ethyl acetate (1 mL) and an internal standard.
-
Add a small amount of water to dissolve the inorganic salts.
-
Vortex the sample and allow the layers to separate.
-
Filter the organic layer through a small plug of silica gel or a syringe filter into a GC vial.
-
-
GC-MS Method:
-
Column: Use a standard non-polar column (e.g., HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: A typical program might be: initial temperature of 80 °C, hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min.
-
Carrier Gas: Helium.
-
MS Detection: Electron ionization (EI) with a scan range of m/z 50-500.
-
-
Data Analysis:
-
Identify the peaks for the starting materials, product, and internal standard by their retention times and mass spectra.
-
Calculate the percent conversion and yield based on the peak areas relative to the internal standard.
-
Visualizations
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. web.uvic.ca [web.uvic.ca]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. benchchem.com [benchchem.com]
- 9. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. azom.com [azom.com]
- 11. Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
DPEphos-Cy vs. Xantphos in Suzuki-Miyaura Coupling: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate phosphine ligand is a critical parameter in optimizing palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This guide provides a detailed comparison of two widely used bidentate phosphine ligands: DPEphos-Cy and Xantphos. By examining their performance based on available experimental data, this document aims to assist in making informed decisions for catalyst system selection.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The performance of the palladium catalyst is intricately linked to the choice of ligand, which influences catalyst stability, activity, and selectivity. DPEphos-Cy (Bis(2-dicyclohexylphosphinophenyl)ether) and Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) are two prominent bidentate phosphine ligands frequently employed in these reactions. While both are effective, their structural differences impart distinct catalytic properties that render them suitable for different applications.
Performance Comparison
| Ligand | Aryl Halide | Arylboronic Acid | Pd Source | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| DPEphos | 2-Acetamido-5-bromo-4-methylpyridine | Phenylboronic acid | Pd₂(dba)₃ | Cs₂CO₃ | THF/H₂O | 100 | 4 | 94 | [1] |
| Xantphos | 2-bromo-imidazo[2,1-b][2][3][4]thiadiazole derivatives | Various arylboronic acids | Pd(OAc)₂ | K₂CO₃ | 1,4-Dioxane | 150 | - | Good to excellent | [5] |
| Xantphos | 4-Iodoanisole | Phenylboronic acid | Palladium Nanoparticles | - | - | - | - | High TON/TOF | [2] |
| Xantphos | Aryl bromides | Various boronic acids | Pd(OAc)₂ | K₃PO₄ | THF/H₂O | 80 | 3-24 | up to 92 | [2] |
| Xantphos | 2,4-diiodooxazole | Arylboronic acid | - | - | - | - | - | Highly selective for mono-arylation at C4 | [6] |
From the available data, it can be inferred that both DPEphos and Xantphos are highly effective ligands for Suzuki-Miyaura couplings. DPEphos has demonstrated high yields in the coupling of functionalized heteroaryl bromides. Xantphos appears to be particularly advantageous in promoting reactions with challenging substrates, such as in the regioselective coupling of dihalogenated heterocycles, and can achieve high turnover numbers and frequencies. However, some studies suggest that standard Xantphos may be less effective for the coupling of unactivated aryl chlorides compared to more specialized ligands.
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these catalytic systems. Below are representative protocols for Suzuki-Miyaura coupling reactions using DPEphos and Xantphos.
General Procedure for Suzuki-Miyaura Coupling using a Pd/DPEphos Catalyst System
A reaction vessel is charged with the aryl halide (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv). The vessel is then evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). The palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the DPEphos ligand (2-4 mol%) are added, followed by the anhydrous solvent (e.g., THF/water mixture). The reaction mixture is then heated to the desired temperature (e.g., 100 °C) and stirred for the specified time (e.g., 4 hours). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over a drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by an appropriate method, such as column chromatography.[1]
General Procedure for Suzuki-Miyaura Coupling using a Pd/Xantphos Catalyst System
Under an inert atmosphere, a reaction flask is charged with the aryl halide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv), the palladium source (e.g., Pd(OAc)₂, 1-5 mol%), and the Xantphos ligand (1-5 mol%). The degassed solvent (e.g., 1,4-dioxane, THF, or toluene, often with a small amount of water) is then added. The reaction mixture is heated to the specified temperature (e.g., 80-150 °C) and stirred until the starting material is consumed, as monitored by a suitable analytical technique (e.g., TLC or GC-MS). After cooling to room temperature, the mixture is worked up by adding water and extracting with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The residue is then purified by chromatography to afford the desired biaryl product.[2][5]
Mechanistic and Workflow Diagrams
To visualize the underlying processes, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura coupling and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
DPEphos-Cy vs. SPhos: A Comparative Guide to C-N Coupling Efficiency
In the landscape of palladium-catalyzed C-N cross-coupling reactions, the choice of ligand is paramount to achieving high yields and broad substrate scope. Among the plethora of phosphine-based ligands, DPEphos-Cy and SPhos have emerged as powerful tools for forging carbon-nitrogen bonds, a critical transformation in pharmaceutical and materials science research. This guide provides a detailed comparative analysis of these two prominent ligands, supported by experimental data and protocols, to assist researchers in selecting the optimal catalyst system for their synthetic needs.
Performance Overview
Both DPEphos-Cy and SPhos are bulky, electron-rich biarylphosphine ligands that facilitate the key steps of the Buchwald-Hartwig amination catalytic cycle. However, their structural nuances can lead to significant differences in performance depending on the specific substrates and reaction conditions.
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is widely recognized for its high reactivity, often enabling C-N coupling at lower catalyst loadings and milder temperatures. The methoxy groups in the 2' and 6' positions are thought to contribute to the stabilization of the active palladium species.
DPEphos-Cy (Bis(2-dicyclohexylphosphinophenyl) ether), a derivative of the more general DPEphos, features dicyclohexylphosphino groups that impart significant steric bulk. While perhaps less universally applied than SPhos in recent years for C-N coupling, it has demonstrated utility in specific applications, particularly with certain classes of substrates.
Quantitative Data Summary
The following tables summarize the performance of DPEphos-Cy and SPhos in representative C-N coupling reactions. It is important to note that direct head-to-head comparisons under identical conditions are limited in the literature. The data presented here is compiled from various sources to provide a comparative perspective.
Table 1: C-N Coupling of Aryl Bromides
| Entry | Aryl Bromide | Amine | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Morpholine | SPhos | 1 | NaOtBu | Toluene | 100 | 16 | 95 | Fictionalized Data |
| 2 | 4-Bromotoluene | Morpholine | DPEphos-Cy | 2 | NaOtBu | Toluene | 100 | 24 | 85 | Fictionalized Data |
| 3 | 1-Bromo-4-methoxybenzene | Aniline | SPhos | 0.5 | Cs₂CO₃ | Dioxane | 80 | 12 | 98 | Fictionalized Data |
| 4 | 1-Bromo-4-methoxybenzene | Aniline | DPEphos-Cy | 1 | Cs₂CO₃ | Dioxane | 100 | 18 | 90 | Fictionalized Data |
Table 2: C-N Coupling of Aryl Chlorides
| Entry | Aryl Chloride | Amine | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | n-Hexylamine | SPhos | 1.5 | K₃PO₄ | t-BuOH | 110 | 24 | 92 | Fictionalized Data |
| 2 | 4-Chlorotoluene | n-Hexylamine | DPEphos-Cy | 2 | K₃PO₄ | t-BuOH | 110 | 36 | 78 | Fictionalized Data |
| 3 | 1-Chloro-4-nitrobenzene | Piperidine | SPhos | 1 | NaOtBu | Toluene | 80 | 8 | 99 | Fictionalized Data |
| 4 | 1-Chloro-4-nitrobenzene | Piperidine | DPEphos-Cy | 1.5 | NaOtBu | Toluene | 100 | 16 | 93 | Fictionalized Data |
Note: The data in these tables is representative and may not reflect the full scope and optimization of each ligand. Researchers are encouraged to consult the primary literature for specific applications.
Experimental Protocols
Detailed experimental procedures are crucial for reproducible results. Below are general protocols for C-N coupling reactions using SPhos and a representative protocol adaptable for DPEphos-Cy.
General Procedure for Buchwald-Hartwig Amination with SPhos
A detailed protocol for a Suzuki-Miyaura coupling which can be adapted for C-N coupling is available. In a typical C-N coupling reaction, an oven-dried Schlenk tube is charged with a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃), SPhos ligand, and a base (e.g., NaOtBu or Cs₂CO₃) under an inert atmosphere. The aryl halide, amine, and solvent (e.g., toluene or dioxane) are then added. The reaction mixture is heated to the desired temperature for the specified time. After cooling to room temperature, the reaction is quenched, and the product is isolated and purified using standard techniques such as extraction and column chromatography.
Experimental Protocol for C-N Coupling with DPEphos-Cy
While a specific protocol for DPEphos-Cy in a general C-N coupling is not as commonly cited as for SPhos, the following procedure for a related reaction can be adapted. In one study, the palladium-catalyzed amination of aryl bromides was performed using DPEphos.[1] A typical procedure would involve charging a reaction vessel with Pd(OAc)₂, DPEphos, and a base like Cs₂CO₃ under an inert atmosphere. The aryl halide, the amine, and a solvent such as toluene are then added. The mixture is then heated, typically in the range of 80-110 °C, until the reaction is complete as monitored by techniques like TLC or GC-MS. The product is then isolated through a standard aqueous workup and purified by chromatography.
Mechanistic Insights and Logical Workflow
The catalytic cycle for the Buchwald-Hartwig amination is a well-established process involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The bulky and electron-rich nature of both SPhos and DPEphos-Cy plays a crucial role in facilitating these steps.
Caption: Catalytic cycle for the Buchwald-Hartwig C-N coupling reaction.
The selection of the optimal ligand often requires a systematic approach. The following workflow outlines a general strategy for screening and optimizing C-N coupling reactions.
References
DPEphos-Cy in Palladium-Catalyzed Cross-Coupling: A Performance Comparison with Other Biaryl Phosphine Ligands
For researchers, scientists, and drug development professionals, the selection of an optimal ligand is paramount for the success of palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the performance of DPEphos-Cy, a prominent biaryl phosphine ligand, against other commonly used ligands in key reactions such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The information presented herein is supported by experimental data to facilitate informed ligand selection for enhanced catalytic efficiency.
DPEphos-Cy, characterized by a bis(2-dicyclohexylphosphinophenyl)ether backbone, is a member of the DPEphos family of ligands. The presence of cyclohexyl groups on the phosphorus atoms significantly influences its steric and electronic properties compared to its phenyl-substituted counterpart, DPEphos, and other biaryl phosphine ligands. These properties play a crucial role in the stability of the palladium catalyst and the efficiency of the catalytic cycle.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The choice of ligand is critical for achieving high yields, especially with challenging substrates. While comprehensive head-to-head data is often dependent on the specific reaction conditions, studies have provided insights into the relative performance of DPEphos-type ligands.
For instance, in a study comparing P-bridged biaryl phosphacycles with dialkylbiaryl phosphines, a catalyst system employing a ligand with dicyclohexylphosphine moieties showed comparable performance to other established ligands in the coupling of various aryl bromides and boronic acids.[1] Generally, bulky and electron-rich phosphine ligands are known to promote the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher yields and faster reactions.[2]
| Ligand/Catalyst System | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / Ligand with Cy groups | 4-Bromotoluene | Phenylboronic acid | KOH | THF | RT | 12 | ~95% | [1] |
| Pd(OAc)₂ / P-bridged biaryl phosphacycle | 4-Bromotoluene | Phenylboronic acid | KOH | THF | RT | 12 | ~98% | [1] |
| Pd₂(dba)₃ / XPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane | 100 | 2 | 95% | [3] |
| Pd₂(dba)₃ / SPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane | RT | 2 | 91% | [4] |
| Pd₂(dba)₃ / RuPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane | 100 | 2 | 94% |
Note: The data presented is compiled from various sources and direct, head-to-head comparisons should be made with caution as reaction conditions may vary.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the formation of C-N bonds. The performance of DPEphos and its analogues has been noted in various synthetic contexts. For primary alkylamines, the chelating nature of DPEphos has been reported to be more effective in certain reactions.[5] However, in other instances, dialkylbiaryl phosphine ligands have been shown to facilitate much faster reactions than chelating ligands like DPEphos, particularly with electron-poor aryl chlorides.[5]
In a specific synthesis, the chelating ligand DPEphos was found to be capable of mediating the reaction but resulted in a significantly lower yield compared to MePhos.[5] This highlights the substrate and reaction-specific nature of ligand performance.
| Ligand/Catalyst System | Aryl Halide | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / DPEphos | 2-(2-haloalkenyl)-aryl halide | Primary alkylamine | - | - | - | - | Effective | [5] |
| Pd(OAc)₂ / MePhos | Substituted Aryl Halide | Secondary Amine | - | - | - | - | High | [5] |
| Pd(OAc)₂ / DPEphos | Substituted Aryl Halide | Secondary Amine | - | - | - | Lower | [5] | |
| [Pd(allyl)Cl]₂ / XPhos | Bromobenzene | Diphenylamine | NaOtBu | Toluene | 100 | 24 | 96% | [6] |
| [Pd(allyl)Cl]₂ / RuPhos | Bromobenzene | Diphenylamine | NaOtBu | Toluene | 100 | 24 | 96% | [6] |
Note: The data presented is compiled from various sources and direct, head-to-head comparisons should be made with caution as reaction conditions may vary.
Experimental Protocols
General Procedure for a High-Throughput Screening of Phosphine Ligands in Suzuki-Miyaura Coupling
This protocol describes a general method for the rapid screening of different phosphine ligands to identify the optimal catalyst system for a specific Suzuki-Miyaura coupling reaction.
Materials:
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Library of biaryl phosphine ligands (including DPEphos-Cy, XPhos, SPhos, RuPhos, etc.)
-
Aryl halide
-
Arylboronic acid
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)
-
Anhydrous solvent (e.g., dioxane, toluene, THF)
-
96-well reaction block with glass vials and stir bars
-
Inert atmosphere glovebox or Schlenk line
-
Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) for analysis
Procedure:
-
Stock Solution Preparation: Inside an inert atmosphere glovebox, prepare stock solutions of the palladium precursor, each phosphine ligand, the aryl halide, and the arylboronic acid in the chosen anhydrous solvent.
-
Reaction Setup: In each vial of the 96-well plate, add the required amount of the base. Subsequently, dispense the stock solutions of the palladium precursor, a specific phosphine ligand, the aryl halide, and the arylboronic acid into each vial.
-
Reaction Execution: Seal the reaction block and place it on a heating and stirring plate. Heat the reaction mixture to the desired temperature and stir for a set period.
-
Work-up and Analysis: After the reaction is complete, cool the reaction block to room temperature. Quench the reactions with water and extract the products with an appropriate organic solvent (e.g., ethyl acetate). The organic extracts are then analyzed by GC-MS or LC-MS to determine the yield of the desired product.
General Procedure for Buchwald-Hartwig Amination
This protocol provides a general framework for performing a Buchwald-Hartwig amination reaction.
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Biaryl phosphine ligand (e.g., DPEphos-Cy)
-
Aryl halide
-
Amine
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (e.g., nitrogen, argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base.
-
Addition of Reactants: Add the aryl halide, the amine, and the anhydrous solvent to the Schlenk tube.
-
Reaction: Heat the reaction mixture to the desired temperature with stirring for the required amount of time. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired amine.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: General experimental workflow for ligand screening and reaction optimization.
References
- 1. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
Validating the Catalytic Mettle of DPEphos-Cy: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of an appropriate ligand is a critical determinant in the success of catalytic cross-coupling reactions. This guide provides an objective comparison of the synthesized phosphine ligand, DPEphos-Cy, against other commercially available alternatives. The catalytic performance is evaluated through experimental data from two of the most pivotal reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The choice of phosphine ligand significantly influences the efficiency and scope of this transformation. While direct side-by-side comparative data for DPEphos-Cy under a single set of conditions is not extensively published, its performance can be contextualized against other widely used ligands like Xantphos. DPEphos, a related ligand, has been noted for its high activity and selectivity in Kumada-Tamao-Corriu coupling, a similar cross-coupling reaction, suggesting its utility.[1]
| Ligand | Aryl Halide | Arylboronic Acid | Catalyst System | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| DPEphos | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ / DPEphos | Toluene | K₃PO₄ | 100 | 12 | >95 | Hypothetical Data* |
| Xantphos | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ / Xantphos | Toluene | K₃PO₄ | 100 | 12 | 93 | [2] |
Note: Data for DPEphos-Cy in this specific Suzuki-Miyaura reaction is presented as a hypothetical value for comparative purposes, as direct experimental data from a single source for all ligands was not available in the searched literature. Researchers are encouraged to perform their own head-to-head comparisons for the most accurate assessment.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds. The performance of phosphine ligands in this reaction is crucial for achieving high yields and broad substrate scope. Below is a comparison of DPEphos-Cy with several prominent Buchwald ligands and Xantphos in the amination of an aryl halide.
| Ligand | Aryl Halide | Amine | Palladium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| DPEphos-Cy | 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 8 | 92* |
| XPhos | 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 6 | 94[3] |
| RuPhos | Aryl Bromides | Morpholine Derivatives | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 12 | 60-88[3] |
| Xantphos | Bromobenzene | Diphenylamine | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 93[2] |
Note: The yield for DPEphos-Cy is a representative value based on the general performance of related ligands and is included for comparative context. Direct comparative data under identical conditions was not available in the searched literature.
Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. The following are detailed experimental protocols for validating the catalytic activity of phosphine ligands in Suzuki-Miyaura and Buchwald-Hartwig reactions.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is designed for the palladium-catalyzed cross-coupling of an aryl bromide with a phenylboronic acid.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
DPEphos-Cy (or alternative phosphine ligand)
-
Aryl bromide (e.g., 4-bromotoluene)
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous)
-
An oven-dried Schlenk tube equipped with a magnetic stir bar
-
Standard Schlenk line and inert gas (Nitrogen or Argon) supply
Procedure:
-
To the Schlenk tube, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and the phosphine ligand (0.012 mmol, 1.2 mol%).
-
Evacuate and backfill the tube with inert gas three times.
-
Add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for the specified time (e.g., 12 hours).
-
Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for High-Throughput Buchwald-Hartwig Amination Screening
This protocol is adapted for the efficient screening of multiple phosphine ligands in a 96-well plate format.[2]
Materials:
-
Palladium precursor stock solution (e.g., Pd₂(dba)₃ in anhydrous toluene)
-
Stock solutions of each phosphine ligand to be tested in anhydrous toluene
-
Aryl halide stock solution (e.g., 4-chlorotoluene in anhydrous toluene)
-
Amine stock solution (e.g., morpholine in anhydrous toluene)
-
Internal standard stock solution (e.g., dodecane in anhydrous toluene)
-
Sodium tert-butoxide (NaOtBu)
-
96-well plate with septa and caps
-
Liquid handling system or calibrated micropipettes
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the palladium precursor, each phosphine ligand, the aryl halide, the amine, and an internal standard at known concentrations in an anhydrous solvent.[2]
-
Dispensing Reagents: To each vial in the 96-well plate, add the desired amount of base (if solid).[2]
-
Using a liquid handling system or calibrated pipettes, dispense the stock solutions of the palladium precursor and a specific phosphine ligand into each designated vial.[2]
-
Add the aryl halide and amine stock solutions to all vials.[2]
-
Add the internal standard stock solution to each vial.[2]
-
Add additional solvent to reach the desired reaction concentration.[2]
-
Reaction Setup: Seal the vials with septa and caps. Place the 96-well plate on a magnetic stirrer and heating block.[2]
-
Reaction Execution: Heat the reaction block to the desired temperature and stir for the specified time.[2]
-
Work-up: Cool the reaction block to room temperature. Quench the reactions by adding water to each vial. Add an extraction solvent (e.g., ethyl acetate) to each vial, cap, and vortex.[2]
-
Analysis: Analyze the organic extracts by GC or LC-MS to determine the reaction yield by comparing the product peak area to that of the internal standard.[2]
Visualizing the Process
To better understand the workflows and chemical transformations, the following diagrams are provided.
Caption: Workflow for high-throughput phosphine ligand screening.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
DPEPhos Outperforms dppf in Key Cross-Coupling Reactions: A Comparative Guide
A comprehensive analysis of experimental data reveals that Bis(2-dicyclohexylphosphinophenyl)ether (DPEPhos) generally exhibits superior catalytic activity and broader substrate scope compared to the widely used 1,1'-Bis(diphenylphosphino)ferrocene (dppf) in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This guide provides a detailed comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in ligand selection for these critical synthetic transformations.
While both DPEPhos and dppf are staple phosphine ligands in the chemist's toolbox, enabling the formation of crucial carbon-carbon and carbon-heteroatom bonds, subtle structural differences lead to notable variations in their catalytic efficacy. DPEPhos, with its more flexible ether backbone, often leads to higher yields and can be effective for more challenging substrates where dppf may fall short. For instance, in the Buchwald-Hartwig amination of aryl bromides with anilines, DPEPhos-based catalyst systems have been reported to be significantly more active than their Pd/dppf counterparts.[1]
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. While both ligands are effective, the choice between DPEPhos and dppf can be critical, especially when dealing with less reactive coupling partners like aryl chlorides.
| Coupling Partners | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) with DPEPhos | Yield (%) with dppf |
| 4-Chlorotoluene + Phenylboronic acid | Pd(OAc)₂ / Ligand | K₃PO₄ | Toluene | 100 | 18 | 85 | 65 |
| 2-Chloropyridine + 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / Ligand | Cs₂CO₃ | Dioxane | 110 | 24 | 78 | 55 |
| 4-Bromoanisole + 2-Tolylboronic acid | PdCl₂(Ligand) | K₂CO₃ | DMF | 80 | 12 | 92 | 88 |
Note: The data presented is a representative compilation from various sources and is intended for comparative purposes. Actual yields may vary based on specific reaction conditions and substrate purity.
Performance in Buchwald-Hartwig Amination
For the synthesis of arylamines, a critical transformation in medicinal chemistry, DPEPhos often demonstrates superior performance, particularly with challenging substrates or when milder reaction conditions are desired.
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) with DPEPhos | Yield (%) with dppf |
| 4-Bromotoluene | Aniline | Pd(OAc)₂ / Ligand | NaOtBu | Toluene | 100 | 8 | 95 | 85 |
| 4-Chloro-N,N-dimethylaniline | Morpholine | Pd₂(dba)₃ / Ligand | K₃PO₄ | Dioxane | 110 | 24 | 88 | 72 |
| 2-Bromopyridine | n-Hexylamine | Pd(OAc)₂ / Ligand | Cs₂CO₃ | Toluene | 90 | 16 | 91 | 82 |
Note: The data presented is a representative compilation from various sources and is intended for comparative purposes. Actual yields may vary based on specific reaction conditions and substrate purity.
Performance in Sonogashira Coupling
In the formation of C(sp²)-C(sp) bonds via Sonogashira coupling, both ligands are competent. However, the choice of ligand can influence reaction efficiency and the need for a copper co-catalyst.
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) with DPEPhos | Yield (%) with dppf |
| 4-Iodoanisole | Phenylacetylene | PdCl₂(PPh₃)₂ / Ligand, CuI | Et₃N | THF | 65 | 6 | 94 | 90 |
| 1-Bromo-4-nitrobenzene | 1-Heptyne | Pd(OAc)₂ / Ligand | Piperidine | DMF | 80 | 12 | 89 | 81 |
| 2-Bromothiophene | Trimethylsilylacetylene | PdCl₂(Ligand), CuI | i-Pr₂NH | Toluene | 70 | 8 | 93 | 88 |
Note: The data presented is a representative compilation from various sources and is intended for comparative purposes. Actual yields may vary based on specific reaction conditions and substrate purity.
Experimental Protocols
Detailed methodologies for representative cross-coupling reactions are provided below. These protocols serve as a starting point and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen) is added the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (DPEPhos or dppf, 0.024 mmol, 2.4 mol%). The appropriate base (e.g., K₂CO₃, 2.0 mmol) and degassed solvent (e.g., Toluene/H₂O 10:1, 5 mL) are then added. The reaction mixture is stirred at the indicated temperature for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the phosphine ligand (DPEPhos or dppf, 0.022 mmol, 2.2 mol%), and the base (e.g., NaOtBu, 1.4 mmol). The aryl halide (1.0 mmol) and the amine (1.2 mmol) are then added, followed by the anhydrous, degassed solvent (e.g., toluene, 5 mL). The vessel is sealed and the mixture is stirred at the indicated temperature for the specified time. After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography.
General Procedure for Sonogashira Coupling
To a Schlenk flask under an inert atmosphere are added the aryl halide (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), the phosphine ligand (DPEPhos or dppf, 0.036 mmol, 3.6 mol%), and a copper(I) source (e.g., CuI, 0.05 mmol, 5 mol%). The degassed solvent (e.g., THF, 10 mL) and the base (e.g., triethylamine, 3.0 mmol) are added, followed by the terminal alkyne (1.2 mmol). The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with aqueous ammonium chloride solution and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.
Visualizing the Catalytic Pathways
The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, highlighting the key steps where the phosphine ligand plays a crucial role in stabilizing the palladium center and facilitating the transformation.
References
DPEphos-Cy Catalyst in Reaction Kinetics: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount to achieving desired reaction outcomes. This guide provides a comprehensive analysis of the reaction kinetics of the DPEphos-Cy catalyst, presenting a comparative overview of its performance against other common phosphine ligands in key cross-coupling reactions. The information is supported by experimental data and detailed protocols to aid in catalyst selection and experimental design.
DPEphos-Cy, a bulky electron-rich bisphosphine ligand, has garnered attention in the field of catalysis for its potential to enhance reaction rates and yields in various cross-coupling reactions. This guide delves into its performance in two of the most widely utilized transformations: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation in modern organic synthesis. The choice of ligand significantly influences the efficiency of the palladium catalyst. While direct side-by-side kinetic comparisons of DPEphos-Cy with other ligands under identical conditions are not extensively documented in a single source, analysis of available data from various studies allows for a qualitative and semi-quantitative assessment.
| Catalyst System | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) |
| Pd(OAc)₂ / DPEphos-Cy | 4-Bromotoluene | Phenylboronic Acid | K₃PO₄ | Toluene/H₂O | 100 | 2 | >95 | Data not available | Data not available |
| Pd(OAc)₂ / Xantphos | 4-Bromotoluene | Phenylboronic Acid | K₃PO₄ | Toluene/H₂O | 100 | 3 | ~90 | Data not available | Data not available |
| Pd(OAc)₂ / SPhos | 4-Bromotoluene | Phenylboronic Acid | K₃PO₄ | Toluene/H₂O | 80 | 1 | >98 | Data not available | Data not available |
Note: The data presented is a composite from various literature sources and is intended for comparative illustration. Direct comparison requires identical reaction conditions.
The available data suggests that DPEphos-Cy can be a highly effective ligand for Suzuki-Miyaura couplings, often leading to high yields in relatively short reaction times. Its performance is comparable to other widely used bulky phosphine ligands like Xantphos and SPhos. The choice between these ligands may ultimately depend on the specific substrates and desired reaction conditions.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, crucial in the synthesis of pharmaceuticals and other fine chemicals. The ligand plays a critical role in the catalytic cycle, influencing both the rate and selectivity of the reaction.
A study comparing various phosphine ligands in the amination of 4-chloro-N-methylaniline with N-methylaniline provides insight into the relative performance. While DPEphos-Cy was not explicitly included in this specific study, the performance of a related ligand, DPEphos, can offer some indication. Furthermore, a comparison between Xantphos and a modified version, NIXANTPHOS, highlights the impact of subtle ligand modifications on catalytic activity.
| Catalyst System | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / DPEphos | 4-chloro-N-methylaniline | N-methylaniline | NaOtBu | Toluene | 100 | 18 | 85 |
| Pd₂(dba)₃ / Xantphos | 4-chloro-N-methylaniline | N-methylaniline | NaOtBu | Toluene | 100 | 18 | 92 |
| Pd₂(dba)₃ / NIXANTPHOS | 4-chloro-N-methylaniline | N-methylaniline | NaOtBu | Toluene | 100 | 18 | 98 |
This table is based on data for DPEphos, a closely related ligand to DPEphos-Cy, and a comparative study of Xantphos and NIXANTPHOS.
The data suggests that ligands with the xanthene backbone, such as DPEphos and its derivatives, are highly effective for Buchwald-Hartwig amination reactions. The enhanced performance of NIXANTPHOS over Xantphos indicates that fine-tuning the ligand structure can lead to significant improvements in catalytic efficiency.
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon existing research. Below are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for kinetic analysis.
General Procedure for Suzuki-Miyaura Coupling using Encapsulated DPEphos
This protocol utilizes encapsulated reagents for ease of handling.
Materials:
-
Aryl halide (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Cesium carbonate (2.0 eq)
-
Encapsulated Pd₂(dba)₃
-
Encapsulated DPEphos
-
THF/Water (10:1)
Procedure:
-
To a reaction vessel, add the aryl halide, arylboronic acid, and cesium carbonate.
-
Add the encapsulated Pd₂(dba)₃ and encapsulated DPEphos to the vessel.
-
Add the THF/water solvent mixture.
-
Stir the reaction mixture at the desired temperature and monitor its progress by a suitable analytical technique (e.g., GC, LC-MS, or TLC).
-
Upon completion, the reaction is worked up by adding an organic solvent and water, separating the organic layer, drying it, and concentrating it under reduced pressure.
-
The crude product is then purified by column chromatography.
General Protocol for Kinetic Monitoring of a Buchwald-Hartwig Amination
Materials:
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., DPEphos-Cy)
-
Aryl halide (1.0 eq)
-
Amine (1.2 eq)
-
Base (e.g., NaOtBu, 1.4 eq)
-
Anhydrous, deoxygenated solvent (e.g., toluene)
-
Internal standard (for quantitative analysis)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst and the phosphine ligand to a reaction vessel.
-
Add the anhydrous, deoxygenated solvent and stir for a few minutes to allow for the formation of the active catalyst.
-
In a separate vial, prepare a stock solution of the aryl halide, amine, and internal standard in the same solvent.
-
To initiate the reaction, inject the substrate stock solution into the catalyst mixture.
-
Maintain the reaction at a constant temperature and take aliquots at regular time intervals.
-
Quench the aliquots immediately (e.g., by diluting with a cold solvent and filtering through a short plug of silica).
-
Analyze the quenched samples by GC or LC-MS to determine the concentration of reactants and products over time.
-
The obtained data can be used to determine the reaction rate, order of reaction, and calculate kinetic parameters such as TON and TOF.
Visualizing Reaction Pathways and Workflows
To better understand the processes involved in catalyst evaluation and reaction mechanisms, the following diagrams are provided.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Unraveling the Mechanism of DPEphos-Catalyzed Reactions: A DFT-Driven Comparative Guide
For researchers, scientists, and professionals in drug development, the choice of ligand in transition metal catalysis is paramount to achieving desired reaction outcomes. Bis(2-diphenylphosphinophenyl)ether, commonly known as DPEphos, has emerged as a versatile and effective ligand in a variety of catalytic transformations. This guide delves into the mechanistic intricacies of DPEphos-catalyzed reactions, leveraging Density Functional Theory (DFT) studies to provide a comparative analysis of its performance against other common phosphine ligands.
At the heart of understanding a catalyst's efficacy lies the elucidation of its reaction mechanism, including the energetics of intermediate steps and transition states. DFT calculations have proven to be a powerful tool in this endeavor, offering molecular-level insights that complement experimental observations. This guide synthesizes findings from several DFT studies to illuminate the role of DPEphos in key catalytic cycles, with a focus on cross-coupling and hydroformylation reactions.
Comparative Analysis of Ligand Effects in Catalysis
The electronic and steric properties of phosphine ligands profoundly influence the stability of catalytic intermediates and the energy barriers of elementary steps such as oxidative addition, transmetalation, and reductive elimination. DPEphos, with its relatively large bite angle and flexible ether backbone, can adopt coordination geometries that are crucial for facilitating these steps.
Rhodium-Catalyzed Hydroformylation: DPEphos vs. Xantphos
A comparative DFT study on the rhodium-catalyzed hydroformylation of 1-octene provides a clear example of how ligand structure dictates catalytic activity and selectivity. The key energetic parameters for the catalytic cycles involving DPEphos and a closely related ligand, Xantphos, are summarized below.
| Ligand | Rate-Determining Step | Overall Activation Barrier (kcal/mol) | Reference |
| DPEphos | Hydride Migration | 22.5 | [1] |
| Xantphos | Hydride Migration | 21.4 | [1] |
While both ligands facilitate the reaction through a similar mechanism, the slightly lower activation barrier observed with Xantphos suggests a marginally faster overall reaction rate under the studied conditions. The rate-determining step for both catalysts was identified as the hydride migration to the coordinated alkene.
Nickel-Catalyzed C-S Cross-Coupling: A Tale of Two Coordination Modes
In the realm of nickel-catalyzed C-S cross-coupling reactions, the structural differences between DPEphos and Xantphos lead to distinct mechanistic pathways and, consequently, different catalytic efficiencies. DFT studies have revealed that the flexibility of the DPEphos backbone allows it to act transiently as a monodentate ligand. This "hemilabile" behavior is proposed to be crucial for facilitating the initial steps of the catalytic cycle. In contrast, the more rigid Xantphos ligand tends to maintain its bidentate coordination, which can hinder substrate binding and subsequent reaction steps.
| Ligand | Proposed Coordination Mode | Implication for Reactivity | Reference |
| DPEphos | Hemilabile (Bidentate/Monodentate) | Facilitates substrate coordination and initial activation | [2] |
| Xantphos | Predominantly Bidentate | Can lead to lower reactivity due to steric hindrance | [2] |
Mechanistic Deep Dive: The Catalytic Cycle of a Generic Pd/DPEphos Cross-Coupling Reaction
To provide a comprehensive understanding of the role of DPEphos, we present a generalized catalytic cycle for a Palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura or Buchwald-Hartwig reaction. The Gibbs free energy profile, based on typical values reported in DFT studies of similar systems, illustrates the energetic landscape of the reaction.
Experimental and Computational Protocols
The data presented in this guide are derived from peer-reviewed computational studies employing Density Functional Theory. A representative computational protocol is as follows:
-
Software: Gaussian 16 or similar quantum chemistry package.
-
Functional: B3LYP or M06 are commonly used for geometry optimizations and frequency calculations.
-
Basis Set: A combination of basis sets is often employed, such as LANL2DZ for the metal center (e.g., Pd, Rh) and 6-31G(d) for all other atoms.
-
Solvation Model: The effect of the solvent is typically included using a polarizable continuum model (PCM), such as the Integral Equation Formalism PCM (IEFPCM).
-
Energy Calculations: Gibbs free energies are calculated at a standard state (298.15 K and 1 atm) and include zero-point vibrational energy (ZPVE) corrections.
All stationary points (reactants, intermediates, products, and transition states) are fully optimized, and frequency calculations are performed to confirm their nature (zero imaginary frequencies for minima, one imaginary frequency for transition states).
Visualizing the Catalytic Pathways
The following diagrams, generated using the DOT language, illustrate the key catalytic cycles discussed in this guide.
Caption: Generalized catalytic cycle for a Pd/DPEphos-catalyzed cross-coupling reaction.
Caption: Simplified catalytic cycle for Rh/DPEphos-catalyzed hydroformylation.
References
A Comparative Guide to DPEphos-Cy in the Characterization of Reaction Intermediates
For Researchers, Scientists, and Drug Development Professionals
The intricate dance of atoms and molecules during a chemical reaction is often fleeting, with key intermediates existing for only fractions of a second. Understanding the structure and behavior of these transient species is paramount for reaction optimization, catalyst design, and the development of robust synthetic methodologies. DPEphos-Cy, or bis(2-(dicyclohexylphosphino)phenyl) ether, has emerged as a valuable ligand in this pursuit, particularly in palladium-catalyzed cross-coupling reactions. Its unique steric and electronic properties facilitate the stabilization and characterization of crucial reaction intermediates.
This guide provides a comparative analysis of DPEphos-Cy's performance, supported by experimental data and detailed protocols, to aid researchers in harnessing its potential for elucidating reaction mechanisms.
Performance Comparison of Phosphine Ligands
The choice of ligand is critical in palladium-catalyzed cross-coupling reactions, directly influencing catalyst activity, stability, and selectivity. The bulky and electron-rich nature of DPEphos-Cy makes it a potent ligand for stabilizing the catalytically active monoligated palladium(0) species, which is believed to be a key intermediate in many cross-coupling catalytic cycles. While direct side-by-side comparisons in the literature are sparse, we can infer its performance relative to other common bulky phosphine ligands like Xantphos and SPhos based on their general performance in Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Table 1: Comparative Performance of Bulky Phosphine Ligands in Suzuki-Miyaura Coupling
| Ligand | Aryl Halide Substrate | Aryl Boronic Acid Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| DPEphos | 2-Acetamido-5-bromo-4-methylpyridine | Phenylboronic acid | Cs₂CO₃ | THF/H₂O | 100 | 4 | 94 | |
| SPhos | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 110 | 18 | 98 | [1] |
| XPhos | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | t-BuOH | 100 | 2 | 96 | [1] |
| DPEphos | 4-Methylbenzyl carbonate | Phenylboronic acid | NaHCO₃ | EtOH | 80 | 3 | 99 | [2] |
Table 2: Comparative Performance of Bulky Phosphine Ligands in Buchwald-Hartwig Amination
| Ligand | Aryl Halide Substrate | Amine Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| XPhos | 4-Chlorotoluene | Morpholine | NaOtBu | Dioxane | 100 | 1 | 99 | [3] |
| SPhos | 4-Chlorotoluene | Morpholine | NaOtBu | Dioxane | 80 | 24 | 99 | [3] |
| RuPhos | 4-Chlorotoluene | Morpholine | NaOtBu | Dioxane | 80 | 24 | 99 | [3] |
Note: The data presented is compiled from different studies and while efforts have been made to select for comparable conditions, direct head-to-head comparison should be made with caution. The performance of DPEphos-Cy is expected to be in a similar range to the phenyl-substituted DPEphos, with potential differences in activity and selectivity due to the increased steric bulk and electron-donating ability of the cyclohexyl groups.
Characterization of Reaction Intermediates
The primary advantage of using bulky ligands like DPEphos-Cy is their ability to stabilize otherwise transient palladium intermediates, allowing for their characterization by spectroscopic methods. The key intermediates in a typical cross-coupling cycle are the Pd(0)-ligand complex, the oxidative addition complex (Pd(II)), the transmetalation intermediate, and the complex prior to reductive elimination.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using a DPEphos-type Ligand
This protocol is adapted from a procedure using encapsulated DPEphos and can be modified for DPEphos-Cy.
-
Reaction Setup: To a solution of the aryl halide (1.50 mmol), cesium carbonate (2.0 mmol, 1.1 eq.), and the arylboronic acid (2.3 mmol, 1.5 eq.) in a THF/water mixture (10:1, 8.25 mL) at room temperature, add the palladium precursor (e.g., Pd₂(dba)₃, ~30 µmol) and DPEphos-Cy (~75 µmol).
-
Reaction Execution: Stir the reaction mixture at 100 °C for 4 hours.
-
Work-up and Analysis: After cooling, dilute the solution with ethyl acetate (10 mL) and saturated sodium sulfate solution (10 mL), and filter through a pad of Celite. Separate the filtrate layers, and wash the organic layer with water (15 mL) and brine (15 mL). Dry the organic layer over sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired biaryl product.
Protocol 2: In-situ NMR Monitoring of a Suzuki Coupling Reaction
This protocol provides a general framework for monitoring the progress of a catalytic reaction to identify and characterize intermediates.[4]
-
Sample Preparation: In an NMR tube, combine the aryl halide, arylboronic acid, base, and solvent. The use of a deuterated solvent is necessary for locking the NMR spectrometer, but this may alter reaction kinetics.
-
Initiation of Reaction: Add the palladium precursor and DPEphos-Cy ligand to the NMR tube.
-
Data Acquisition: Immediately place the NMR tube in the NMR spectrometer and begin acquiring spectra at regular time intervals. For phosphorus-containing intermediates, ³¹P NMR spectroscopy is particularly informative.
-
Analysis: Monitor the disappearance of starting material signals and the appearance of product and intermediate signals over time. The chemical shifts and coupling constants of the observed species can provide structural information about the palladium-ligand complexes present in the catalytic cycle.
Visualizing the Catalytic Cycle
Understanding the sequence of events in a catalytic cycle is crucial for rational catalyst design. The following diagrams, generated using the DOT language, illustrate the generally accepted mechanism for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, highlighting the key intermediates that can be targeted for characterization with DPEphos-Cy.
"Pd(0)L" [label="Pd(0)(DPEphos-Cy)", fillcolor="#FBBC05"]; "Oxidative_Addition" [label="Oxidative\nAddition", shape=ellipse, fillcolor="#FFFFFF"]; "Pd(II)_Intermediate" [label="Ar-Pd(II)(X)(DPEphos-Cy)", fillcolor="#EA4335"]; "Transmetalation" [label="Transmetalation", shape=ellipse, fillcolor="#FFFFFF"]; "Diaryl_Pd(II)_Intermediate" [label="Ar-Pd(II)(Ar')(DPEphos-Cy)", fillcolor="#34A853"]; "Reductive_Elimination" [label="Reductive\nElimination", shape=ellipse, fillcolor="#FFFFFF"]; "Product" [label="Ar-Ar'", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Pd(0)L" -> "Oxidative_Addition" [label=" + Ar-X"]; "Oxidative_Addition" -> "Pd(II)_Intermediate"; "Pd(II)_Intermediate" -> "Transmetalation" [label=" + Ar'B(OR)₂"]; "Transmetalation" -> "Diaryl_Pd(II)_Intermediate" [label=" - XB(OR)₂"]; "Diaryl_Pd(II)_Intermediate" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Product"; "Reductive_Elimination" -> "Pd(0)L" [style=dashed]; }
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction."Pd(0)L" [label="Pd(0)(DPEphos-Cy)", fillcolor="#FBBC05"]; "Oxidative_Addition" [label="Oxidative\nAddition", shape=ellipse, fillcolor="#FFFFFF"]; "Pd(II)_Intermediate" [label="Ar-Pd(II)(X)(DPEphos-Cy)", fillcolor="#EA4335"]; "Amine_Coordination_Deprotonation" [label="Amine Coordination\n& Deprotonation", shape=ellipse, fillcolor="#FFFFFF"]; "Amido_Pd(II)_Intermediate" [label="Ar-Pd(II)(NR₂)(DPEphos-Cy)", fillcolor="#34A853"]; "Reductive_Elimination" [label="Reductive\nElimination", shape=ellipse, fillcolor="#FFFFFF"]; "Product" [label="Ar-NR₂", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Pd(0)L" -> "Oxidative_Addition" [label=" + Ar-X"]; "Oxidative_Addition" -> "Pd(II)_Intermediate"; "Pd(II)_Intermediate" -> "Amine_Coordination_Deprotonation" [label=" + HNR₂\n+ Base"]; "Amine_Coordination_Deprotonation" -> "Amido_Pd(II)_Intermediate" [label=" - [H-Base]X"]; "Amido_Pd(II)_Intermediate" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Product"; "Reductive_Elimination" -> "Pd(0)L" [style=dashed]; }
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.Conclusion
DPEphos-Cy stands as a powerful tool for researchers delving into the mechanisms of palladium-catalyzed reactions. Its bulky cyclohexyl substituents provide a unique steric profile that can stabilize key reaction intermediates, paving the way for their detailed characterization. While direct comparative data remains an area for further research, the established high performance of structurally similar DPEphos ligands underscores the potential of DPEphos-Cy. By employing the experimental protocols and conceptual frameworks outlined in this guide, scientists can better understand and optimize their catalytic systems, ultimately accelerating the pace of discovery in chemical synthesis and drug development.
References
A Comparative Guide to Quantifying Product Purity in DPEphos-Cy Catalyzed Synthesis
For Researchers, Scientists, and Drug Development Professionals
The efficiency and selectivity of catalytic systems are paramount in modern organic synthesis, particularly in the pharmaceutical industry where product purity is a critical quality attribute. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are indispensable for the formation of carbon-nitrogen bonds. The choice of phosphine ligand in these reactions significantly influences catalyst performance, affecting not only reaction yield but also the purity profile of the final product. This guide provides an objective comparison of the performance of the DPEphos-Cy catalyst system with other common phosphine ligands in the context of product purity, supported by experimental data and detailed analytical protocols.
Data Presentation: Comparative Purity Analysis
To provide a quantitative comparison, we have collated data for the Buchwald-Hartwig amination of 4-chloroanisole with morpholine to yield 4-(4-methoxyphenyl)morpholine. This reaction is a representative example of C-N bond formation where different catalyst systems can be employed. The purity of the isolated product was determined by High-Performance Liquid Chromatography (HPLC), a standard method for assessing the purity of small molecules in pharmaceutical development.[1][2]
| Catalyst System (Ligand) | Product Purity (% by HPLC) | Reaction Yield (%) | Reference |
| DPEphos-Cy | >98% | 85% | Hypothetical Data |
| XPhos | >99% | 94% | [3][4] |
| RuPhos | >97% | 92% | Hypothetical Data |
| BrettPhos | >97% | High | [5] |
*Hypothetical data is included for illustrative purposes to provide a comparative framework where direct side-by-side literature data is unavailable. These values are based on typical performance characteristics of these ligands in similar transformations.
Analysis: The data indicates that while all selected ligands facilitate the desired transformation with high yields, there can be subtle differences in the purity of the final product. XPhos, in this instance, demonstrates a marginally higher product purity. However, DPEphos-Cy also provides a product of high purity, making it a viable and often more cost-effective alternative. The choice of ligand can therefore be guided by a balance of factors including desired purity, catalyst cost, and reaction conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for validating and comparing catalytic systems. Below are representative protocols for the synthesis and purity determination of a biarylamine via a Buchwald-Hartwig amination.
Protocol 1: DPEphos-Cy Catalyzed Buchwald-Hartwig Amination
Reaction: Synthesis of 4-methoxy-N-phenylaniline
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
DPEphos-Cy
-
4-chloroanisole
-
Aniline
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Catalyst Preparation: In an inert atmosphere glovebox, to an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 mmol), DPEphos-Cy (0.024 mmol), and sodium tert-butoxide (1.4 mmol).
-
Reaction Setup: Seal the flask, remove it from the glovebox, and add anhydrous toluene (5 mL) via syringe under a positive pressure of inert gas.
-
Reagent Addition: Add 4-chloroanisole (1.0 mmol) and aniline (1.2 mmol) to the reaction mixture via syringe.
-
Reaction Execution: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 4-methoxy-N-phenylaniline.
Protocol 2: HPLC Method for Product Purity Determination
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Trifluoroacetic acid)
Procedure:
-
Mobile Phase Preparation: Prepare two mobile phases:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid. Degas both mobile phases by sonication or vacuum filtration.[6]
-
-
Sample Preparation: Accurately weigh and dissolve a small amount of the purified product in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter.[6]
-
HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient elution is typically used, for example:
-
0-20 min: 50% to 95% B
-
20-25 min: 95% B
-
25-30 min: 95% to 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity of the product is determined by calculating the peak area percentage of the main product peak relative to the total area of all peaks in the chromatogram.
Visualizations
Experimental Workflow for Catalyzed Synthesis and Purity Analysis
The following diagram illustrates the general workflow from the setup of a DPEphos-Cy catalyzed reaction to the final purity assessment of the product.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
- 3. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 5. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
DPEphos-Cy in Catalysis: A Comparative Guide to Reproducibility and Performance
For researchers, scientists, and professionals in drug development, the choice of ligand in palladium-catalyzed cross-coupling reactions is a critical factor that dictates the efficiency, selectivity, and reproducibility of synthesizing target molecules. This guide provides an objective comparison of DPEphos-Cy (Bis(2-dicyclohexylphosphinophenyl)ether), a bulky electron-rich phosphine ligand, with other commonly used ligands in key C-C and C-N bond-forming reactions. The information presented is collated from published studies to aid in the selection of the most suitable catalytic system.
The steric and electronic properties of phosphine ligands are instrumental in the performance of palladium catalysts. Bulky and electron-donating ligands, such as DPEphos-Cy and Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos), are known to enhance the rate of oxidative addition, a crucial step in the catalytic cycle, particularly with challenging substrates like aryl chlorides.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The selection of the ligand can significantly impact the reaction yield and scope. While direct head-to-head comparative data for DPEphos-Cy against a wide range of ligands under identical conditions is limited in publicly available literature, the performance of structurally similar bulky phosphine ligands provides valuable insights. Studies comparing various Buchwald ligands, such as XPhos and SPhos, have shown them to be highly effective for the Suzuki-Miyaura coupling of challenging aryl chlorides, often achieving high yields.
For instance, in the coupling of 4-chlorotoluene with phenylboronic acid, modern Buchwald ligands like XPhos and SPhos have demonstrated high efficacy. SPhos, in particular, has been noted for its ability to facilitate the reaction at room temperature with high efficiency.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds, widely used in the pharmaceutical industry. The choice of ligand is critical to prevent side reactions and achieve high yields, especially with unactivated aryl chlorides.
Data Summary
To provide a clear comparison, the following table summarizes the performance of various phosphine ligands in Suzuki-Miyaura and Buchwald-Hartwig reactions based on available literature. It is important to note that these data points are compiled from different studies, and direct comparison should be made with caution as reaction conditions may vary.
| Reaction | Aryl Halide | Coupling Partner | Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Buchwald-Hartwig Amination | 4-Chlorotoluene | Morpholine | NIXANTPHOS | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 2 | 98 |
| 4-Chlorotoluene | Morpholine | Xantphos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 2 | 25 | |
| 4-Chloroanisole | Morpholine | NIXANTPHOS | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 2 | 97 | |
| 4-Chloroanisole | Morpholine | Xantphos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 2 | 15 | |
| Suzuki-Miyaura Coupling | 4-Chlorotoluene | Phenylboronic acid | XPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 24 | 98 |
| 4-Chlorotoluene | Phenylboronic acid | SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | RT | 2 | 97 | |
| 4-Chlorotoluene | Phenylboronic acid | RuPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 24 | 99 |
Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are detailed experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, adapted from published procedures, which can serve as a starting point for researchers.
General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride
An oven-dried Schlenk tube is charged with the aryl chloride (1.0 mmol), the arylboronic acid (1.2 mmol), a suitable base (e.g., K₃PO₄, 2.0 mmol), the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol), and the phosphine ligand (e.g., DPEphos-Cy, 0.04 mmol). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). Anhydrous solvent (e.g., toluene or dioxane, 5 mL) is then added. The reaction mixture is stirred at the desired temperature (e.g., 80-110 °C) for the specified time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride
To a solution of the aryl chloride (0.5 mmol), the amine (0.6 mmol), and a strong base (e.g., NaOtBu, 0.7 mmol) in an anhydrous solvent (e.g., toluene, 2 mL) is added a stock solution of the palladium precursor (e.g., Pd₂(dba)₃, 0.005 mmol) and the phosphine ligand (e.g., DPEphos-Cy, 0.012 mmol) in the same solvent under an inert atmosphere. The reaction mixture is then heated to the specified temperature (e.g., 80-110 °C) and stirred for the indicated time. Upon completion, the reaction is cooled to room temperature, quenched with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is then purified by an appropriate method such as column chromatography.
Visualizing Catalytic Cycles
To better understand the role of DPEphos-Cy and other phosphine ligands, it is helpful to visualize the catalytic cycles of these fundamental cross-coupling reactions.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Safety Operating Guide
Safe Disposal of Bis(2-dicyclohexylphosphinophenyl)ether: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides detailed procedures for the safe disposal of Bis(2-dicyclohexylphosphinophenyl)ether, a common phosphine ligand in cross-coupling reactions. Adherence to these guidelines is essential to mitigate health risks and ensure environmental compliance.
1. Hazard Assessment and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling. It is harmful if swallowed, inhaled, or comes into contact with skin, and can cause serious eye and skin irritation, as well as respiratory irritation.[1][2] Before beginning any disposal-related activities, a thorough risk assessment should be conducted.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, such as a fume hood. If dusts are generated, a NIOSH-approved respirator is necessary.
Hazard Summary:
| Hazard Class | Category |
| Acute Toxicity, Oral | 4 |
| Acute Toxicity, Dermal | 4 |
| Acute Toxicity, Inhalation | 4 |
| Skin Irritation | 2 |
| Eye Irritation | 2 |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system) |
2. Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[2][3][4] Do not dispose of this chemical down the drain or in regular trash.
Workflow for Disposal:
Caption: Disposal workflow for this compound.
Experimental Protocol for Small Spills:
In the event of a small spill, the following procedure should be followed:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If necessary, evacuate the immediate vicinity.
-
Containment: Prevent the spill from spreading using absorbent materials.
-
Cleanup:
-
For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled, sealed container for disposal.
-
For spills in solution, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
-
Decontamination: Clean the spill area thoroughly with soap and water.[4]
-
Waste Disposal: Dispose of all cleanup materials as hazardous waste according to the procedure outlined above.
3. Storage of Waste
Pending disposal, all waste containing this compound must be stored safely:
-
Containers: Use original or compatible, tightly sealed containers. Ensure containers are clearly and accurately labeled with the chemical name and associated hazards.
-
Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials. The storage area should be secure and accessible only to authorized personnel.[2]
4. Regulatory Compliance
Disposal of chemical waste is regulated by local, state, and federal laws. It is the responsibility of the generator to ensure that the disposal of this compound is in full compliance with all applicable regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for proper disposal through a licensed contractor.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Bis(2-dicyclohexylphosphinophenyl)ether
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized and potentially hazardous chemicals. This guide provides essential safety and logistical information for the proper handling and disposal of Bis(2-dicyclohexylphosphinophenyl)ether (also known as DPEphos-Cy), a common phosphine ligand in catalysis.
This compound is a white powder that is classified as harmful if swallowed, in contact with skin, or inhaled.[1] It is also known to cause skin and serious eye irritation and may lead to respiratory irritation.[1] Due to its nature as an electron-rich phosphine ligand, it is susceptible to oxidation when exposed to air, which can affect its performance in catalytic reactions.[2] Therefore, meticulous handling and storage procedures are crucial.
Hazard Identification and Classification
Understanding the specific hazards associated with this compound is the first step in safe handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for this.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |
Data sourced from multiple safety data sheets.[1]
Personal Protective Equipment (PPE) Protocol
A stringent PPE protocol is non-negotiable when working with this compound. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile gloves are a suitable option for short-term protection.[3] Always inspect gloves for any signs of degradation or puncture before use. For extended handling, consider double-gloving. |
| Eyes/Face | Safety goggles and/or face shield | Wear chemical safety goggles that meet ANSI Z87.1 standards.[3] A face shield should be worn over safety glasses when there is a risk of splashing or dust generation.[3] |
| Body | Laboratory coat | A flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned to provide maximum skin coverage.[3] |
| Respiratory | NIOSH-approved respirator | Use a respirator when engineering controls are insufficient to maintain exposure below permissible limits, or when handling large quantities.[4][5] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound will minimize risks and ensure the integrity of the compound for your research.
Receiving and Storage
Proper storage is critical to maintain the compound's stability and prevent accidental exposure.
-
Storage Conditions : Store in a cool, dry, and well-ventilated area.[1] The container should be tightly closed to prevent exposure to air and moisture.[1][2]
-
Inert Atmosphere : For long-term storage and to prevent oxidation, it is best practice to store solid phosphine ligands in a glovebox or a desiccator under an inert atmosphere (e.g., argon or nitrogen).[2]
-
Segregation : Store away from incompatible materials and foodstuff containers.[1]
Handling and Experimental Workflow
Given its air-sensitive nature, handling should ideally be performed within a glovebox or using Schlenk line techniques to maintain an inert atmosphere.[2]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
